Technical Documentation Center

1-(2-Methoxyphenyl)-2-phenoxyethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyphenyl)-2-phenoxyethanol

Core Science & Biosynthesis

Foundational

1-(2-Methoxyphenyl)-2-phenoxyethanol chemical structure and properties

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-2-phenoxyethanol This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a molecule with significant potential as a scaffold and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-2-phenoxyethanol

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a molecule with significant potential as a scaffold and intermediate in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from structurally related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

1-(2-Methoxyphenyl)-2-phenoxyethanol is an organic compound featuring a core ethanol backbone substituted with two distinct aromatic moieties. A 2-methoxyphenyl group is attached to the C1 position, and a phenoxy group is linked via an ether bond to the C2 position. This arrangement, containing a hydroxyl group, an ether linkage, and two aromatic rings, defines its chemical reactivity and potential for further functionalization.

Key Chemical Identifiers:

  • IUPAC Name: 1-(2-methoxyphenyl)-2-phenoxyethanol

  • Molecular Formula: C₁₅H₁₆O₃

  • Molecular Weight: 244.29 g/mol

  • Structural Analogue (Isomer): 1-(4-Methoxyphenyl)-2-phenoxyethanol[1]

Caption: A diagram illustrating the distinct functional groups of the target molecule.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for 1-(2-Methoxyphenyl)-2-phenoxyethanol is not widely published. However, its properties can be inferred from its structure and comparison with related compounds like 2-Phenoxyethanol.

Table 1: Predicted and Analogue-Based Physicochemical Properties

PropertyPredicted Value / Analogue DataRationale / Source
Appearance White to off-white crystalline solidThe increased molecular weight and aromaticity compared to 2-phenoxyethanol (an oily liquid) suggest a higher melting point, likely resulting in a solid state at room temperature.[2]
Melting Point Not determined. Expected to be higher than 2-Phenoxyethanol (11-13 °C).Increased molecular size and intermolecular forces.
Boiling Point Not determined. Expected to be significantly higher than 2-Phenoxyethanol (247 °C).Increased molecular weight.[2]
Solubility Predicted to be soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.The molecule has both polar (hydroxyl) and nonpolar (two aromatic rings) character. The large nonpolar surface area will limit water solubility. 2-Phenoxyethanol is slightly soluble in water.[2][3]
Hydrogen Bond Donor 1 (from the hydroxyl group)Computed from structure.[1]
Hydrogen Bond Acceptor 3 (from the three oxygen atoms)Computed from structure.[1]

Synthesis Protocol: A Plausible and Robust Approach

A logical and efficient method for synthesizing 1-(2-Methoxyphenyl)-2-phenoxyethanol is via the ring-opening of 2-methoxystyrene oxide with phenol. This method is a cornerstone of synthetic organic chemistry for creating β-alkoxy alcohols.

Causality in Experimental Design: The choice of a base is critical; it serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion required to attack the epoxide ring. The reaction is monitored by TLC to ensure the consumption of starting materials, preventing unnecessary heating that could lead to side products. The final purification by column chromatography is essential to isolate the target compound from unreacted starting materials and any potential regioisomeric byproducts.

G Figure 2: Proposed Synthesis Workflow A 1. Reactant Charging B Dissolve phenol and a base (e.g., NaH or K₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF or THF). A->B C Stir at room temperature to form sodium phenoxide. B->C D 2. Nucleophilic Addition C->D E Add 2-methoxystyrene oxide dropwise to the solution. D->E F Heat the reaction mixture (e.g., 60-80 °C) for 4-6 hours. E->F G 3. Reaction Monitoring F->G H Track reactant consumption and product formation using Thin-Layer Chromatography (TLC). G->H I 4. Work-up and Extraction H->I J Quench the reaction with saturated aq. NH₄Cl solution. I->J K Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). J->K L Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. K->L M 5. Purification & Characterization L->M N Purify the crude residue via flash column chromatography on silica gel. M->N O Confirm structure and purity using ¹H NMR, ¹³C NMR, and MS. N->O

Caption: A step-by-step workflow for the proposed synthesis of the title compound.

Detailed Step-by-Step Methodology:

  • Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF). Add phenol (1.1 equivalents) followed by the portion-wise addition of a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Stir the resulting suspension at room temperature for 30 minutes until hydrogen evolution ceases.

  • Epoxide Addition: Add 2-methoxystyrene oxide (1.0 equivalent) dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a 3:1 mixture of hexane and ethyl acetate. Visualize spots using a UV lamp and potassium permanganate stain.

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Applications and Research Opportunities

The molecular architecture of 1-(2-Methoxyphenyl)-2-phenoxyethanol makes it a valuable intermediate for further chemical synthesis. Its structural motifs are found in a range of bioactive molecules and functional materials.

  • Scaffold for Medicinal Chemistry: The phenoxyethanol core is a known pharmacophore. For example, 2-phenoxyethanol itself is used as an antimicrobial preservative in cosmetics, pharmaceuticals, and vaccines.[2][4][5] The presence of the methoxyphenyl group, a common feature in CNS-active drugs, suggests that derivatives could be synthesized and screened for various pharmacological activities.

  • Intermediate for Beta-Blockers: The related structure, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is a key intermediate in the synthesis of β-adrenoblockers like Ranolazine.[6] This highlights the potential of the title compound as a precursor for analogous cardiovascular drugs.

  • Building Block for Materials Science: Aromatic ethers are often used in the development of high-performance polymers and resins. The hydroxyl group on this molecule provides a reactive handle for polymerization or incorporation into other material backbones.

Safety and Handling: A Precautionary Approach

No specific toxicological data exists for 1-(2-Methoxyphenyl)-2-phenoxyethanol. Therefore, it must be handled with care, assuming it may possess hazards similar to or greater than its structural analogue, 2-phenoxyethanol. The following guidance is based on data for 2-phenoxyethanol (CAS 122-99-6).

GHS Hazard Classification (for 2-Phenoxyethanol):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage/irritation.[3][7][8]

  • Skin Irritation (Category 2): Causes skin irritation.[7][9]

  • Specific target organ toxicity (single exposure, Category 3): May cause respiratory irritation.[3][8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[7][9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[3][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][7]

This guide provides a foundational framework for understanding, synthesizing, and safely handling 1-(2-Methoxyphenyl)-2-phenoxyethanol. Further experimental validation of its properties and biological activities is a promising area for future research.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Farnell. (2023, March 16). Safety data sheet: Flux en gel – F42202. Retrieved from [Link]

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • American Chemical Society. (2023, May 1). 2-Phenoxyethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PHENOXYETHANOL. Retrieved from [Link]

  • Börlind GmbH. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • New Drug Approvals. (2016, December 1). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]

  • Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications. Retrieved from [Link]

  • Grand Ingredients. (n.d.). Phenoxyethanol Systems in Cosmetics: Safe Preservation. Retrieved from [Link]

Sources

Foundational

IUPAC Nomenclature and Synthetic Methodology for 1-(2-Methoxyphenyl)-2-phenoxyethan-1-ol: A Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery and materials science, establishing a rigorous understanding of molecular nomenclature, structural properties, and synthetic pathways is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and materials science, establishing a rigorous understanding of molecular nomenclature, structural properties, and synthetic pathways is paramount. 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6),[1] is a bifunctional aromatic ether-alcohol. Structurally, it serves as an essential building block in medicinal chemistry and acts as a highly accurate β-O-4 model compound for studying lignin depolymerization[2],[3]. This guide deconstructs its IUPAC nomenclature, details its physicochemical properties, and provides a self-validating synthetic protocol.

Deconstructive IUPAC Nomenclature

The assignment of the Preferred IUPAC Name (PIN) follows the strict hierarchical rules outlined in the .

  • Principal Functional Group: The hydroxyl group (-OH) takes highest priority for nomenclature, dictating the suffix "-ol".

  • Parent Chain: The longest carbon chain containing the principal functional group is a two-carbon aliphatic chain. Thus, the parent structure is ethan-1-ol .

  • Numbering: The carbon atom bonded directly to the hydroxyl group is designated as C1 to assign the lowest possible locant to the principal functional group.

  • Substituent Assignment:

    • At C1: The parent chain is attached to a phenyl ring that possesses a methoxy (-OCH₃) group at the ortho position. This is designated as the 2-methoxyphenyl group.

    • At C2: The terminal carbon is bonded to an oxygen atom that is attached to a benzene ring. This is designated as the phenoxy group.

  • Stereochemistry: The C1 carbon is bonded to four different groups (hydroxyl, 2-methoxyphenyl, phenoxymethyl, and hydrogen), making it a chiral stereocenter. Consequently, the molecule exists as either the (1R) or (1S) enantiomer.

Preferred IUPAC Name (PIN): 1-(2-methoxyphenyl)-2-phenoxyethan-1-ol

IUPAC_Logic A 1-(2-Methoxyphenyl)-2-phenoxyethan-1-ol B Parent Chain: Ethan-1-ol (2 Carbons + OH) A->B C C1 Substituent: 2-Methoxyphenyl A->C D C2 Substituent: Phenoxy A->D E Stereocenter: C1 Chiral Node (1R / 1S) B->E

IUPAC nomenclature deconstruction for 1-(2-Methoxyphenyl)-2-phenoxyethan-1-ol.

Physicochemical Properties

Understanding the quantitative parameters of this compound is critical for predicting its behavior in solvent systems and biological assays.

PropertyValue
IUPAC PIN 1-(2-Methoxyphenyl)-2-phenoxyethan-1-ol
CAS Registry Number 1273871-61-6
Molecular Formula

Molecular Weight 244.29 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (Ether, Methoxy, Hydroxyl oxygens)
Stereocenters 1 (C1)

Synthetic Methodology & Mechanistic Rationale

To synthesize 1-(2-methoxyphenyl)-2-phenoxyethan-1-ol from commercially available starting materials, we utilize a robust two-step protocol adapted from standard β-O-4 ether-alcohol syntheses[2],[4].

Step 1: Williamson Ether Synthesis (Nucleophilic Substitution)
  • Causality & Rationale: Phenol is a relatively weak nucleophile. The addition of anhydrous potassium carbonate (

    
    ) deprotonates the phenol to form the highly reactive phenoxide anion. Acetone is selected as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked," thereby maximizing its reactivity for the 
    
    
    
    attack on the electrophilic alpha-carbon of 2-bromo-1-(2-methoxyphenyl)ethan-1-one.
  • Protocol:

    • In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-bromo-1-(2-methoxyphenyl)ethan-1-one and 1.2 eq of phenol in anhydrous acetone (0.2 M).

    • Add 1.5 eq of finely powdered, anhydrous

      
      .
      
    • Reflux the suspension under an inert argon atmosphere for 3–4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the starting bromide spot validates the endpoint.

    • Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield the intermediate 1-(2-methoxyphenyl)-2-phenoxyethan-1-one .

Step 2: Chemoselective Carbonyl Reduction
  • Causality & Rationale: Sodium borohydride (

    
    ) is chosen over stronger reducing agents (like 
    
    
    
    ) due to its chemoselectivity. It efficiently reduces the ketone to a secondary alcohol but is too mild to cleave the newly formed ether linkage or reduce the aromatic rings. Methanol serves as both the solvent and a proton source to stabilize the alkoxyborohydride intermediate.
  • Protocol:

    • Dissolve the intermediate 1-(2-methoxyphenyl)-2-phenoxyethan-1-one in methanol (0.1 M) and cool to 0°C in an ice bath to control the exothermic hydride transfer.

    • Add 2.0 eq of

      
       portion-wise over 10 minutes to safely manage hydrogen gas evolution.
      
    • Stir the reaction, allowing it to gradually warm to room temperature over 2 hours.

    • Self-Validation: Quench the reaction carefully with saturated aqueous

      
       to neutralize excess hydride. Extract with ethyl acetate. The crude product must show a distinct shift in TLC 
      
      
      
      value (becoming more polar due to the hydroxyl group).
    • Dry the organic layer over anhydrous

      
      , concentrate, and purify via flash chromatography to yield pure 1-(2-methoxyphenyl)-2-phenoxyethan-1-ol .
      

Synthesis_Workflow SM 2-Bromo-1-(2-methoxyphenyl) ethan-1-one + Phenol Step1 Nucleophilic Substitution (K2CO3, Acetone, Reflux) SM->Step1 Int 1-(2-Methoxyphenyl)-2- phenoxyethan-1-one Step1->Int Step2 Ketone Reduction (NaBH4, MeOH, 0°C to RT) Int->Step2 Prod 1-(2-Methoxyphenyl)-2- phenoxyethan-1-ol Step2->Prod

Two-step synthetic workflow for 1-(2-Methoxyphenyl)-2-phenoxyethan-1-ol.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The structural asymmetry provides distinct diagnostic peaks.

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Shifts:

    • Methoxy Group: A sharp singlet at ~3.85 ppm integrating for 3H.

    • Diastereotopic C2 Protons: Because C1 is a chiral center, the two protons on C2 are diastereotopic and magnetically inequivalent. They will appear as two distinct doublet of doublets (dd) in the range of 4.00–4.20 ppm (2H), confirming the retention of the ether linkage adjacent to the stereocenter.

    • Benzylic C1 Proton: A multiplet or doublet of doublets at ~5.30 ppm (1H), shifted downfield due to the electron-withdrawing effects of the adjacent hydroxyl group and aromatic ring.

    • Hydroxyl Proton: A broad singlet at ~2.80 ppm (1H), which will disappear upon

      
       exchange.
      
    • Aromatic Region: Multiplets between 6.80 and 7.50 ppm integrating for 9H (4 from the methoxyphenyl ring, 5 from the phenoxy ring).

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . International Union of Pure and Applied Chemistry. Available at:[Link]

  • Highly efficient, NiAu-catalyzed hydrogenolysis of lignin into phenolic chemicals . Green Chemistry, Royal Society of Chemistry (2014). DOI: 10.1039/C3GC42589D. Available at:[Link]

  • Trimethylenemethane-Ruthenium(II)-Triphos Complexes as Highly Active Catalysts for Catalytic C-O Bond Cleavage . Max Planck Society (MPG.PuRe). Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)-2-phenoxyethanol: Determination of Melting and Boiling Points

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is foundational. These characteristics not only confirm the identity and purity of a substa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical properties is foundational. These characteristics not only confirm the identity and purity of a substance but also dictate its behavior in various experimental and formulation settings. This guide provides a detailed exploration of the methodologies used to determine the melting and boiling points of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a compound of interest in synthetic and medicinal chemistry.

The Significance of Melting and Boiling Points in Research

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1][2] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2] Therefore, melting point determination is a critical first step in assessing the purity of a synthesized compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the bulk transition from liquid to vapor.[3][4] This property is essential for the purification of liquids through distillation and serves as a key identifier for volatile compounds.[5]

Determination of Melting Point

The most common and reliable method for determining the melting point of a crystalline organic solid is the capillary method, often performed using a dedicated melting point apparatus.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for an accurate melting point determination, designed to ensure reproducibility and reliability.

Step-by-Step Methodology:

  • Sample Preparation: The crystalline sample of 1-(2-Methoxyphenyl)-2-phenoxyethanol must be completely dry and finely powdered. This is achieved by crushing the crystals on a watch glass with a spatula. A fine powder ensures uniform heat distribution throughout the sample.[2]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube (a thin-walled glass tube sealed at one end). The sample is then compacted into the sealed end by gently tapping the tube on a hard surface. The final packed sample height should be 2-3 mm.[2]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus. These devices typically have a variable heat control, a thermometer or digital temperature sensor, and a magnifying lens for observation.[2]

  • Approximate Melting Point Determination: A preliminary, rapid heating run is often performed to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step. The heating rate is then reduced to 1-2°C per minute.[6] A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[2] A pure compound will typically exhibit a sharp melting range of 0.5-2°C.[1][2]

Data Presentation

While specific data for 1-(2-Methoxyphenyl)-2-phenoxyethanol is unavailable, the following table illustrates how data for a structurally related compound, 2-Phenoxyethanol, would be presented.

PropertyValueSource
Melting Point11-14 °C[7][8][9]
Experimental Workflow: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Crush solid to a fine powder prep2 Load 2-3 mm into capillary tube prep1->prep2 meas1 Place capillary in apparatus meas2 Heat rapidly for approximate m.p. meas1->meas2 meas3 Heat slowly (1-2°C/min) for accurate m.p. meas2->meas3 ana1 Record T1 at first liquid drop ana2 Record T2 at complete liquefaction ana1->ana2 ana3 Report as melting range (T1 - T2) ana2->ana3 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. It can be determined by several methods, including distillation and the small-scale capillary method, which is suitable when only a small amount of substance is available.[3][5]

Experimental Protocol: Capillary Boiling Point Determination (Thiele Tube Method)

This micro-method is efficient for determining the boiling point of a small liquid sample.

Step-by-Step Methodology:

  • Apparatus Setup: A small amount (a few milliliters) of the liquid 1-(2-Methoxyphenyl)-2-phenoxyethanol is placed in a fusion tube. A thermometer is attached to the fusion tube such that the bottom of the thermometer bulb is level with the bottom of the liquid sample.

  • Inverted Capillary: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid in the fusion tube, with the sealed end remaining above the liquid surface.[3]

  • Heating: The entire assembly is clamped and immersed in a heating bath, such as a Thiele tube filled with mineral oil. The Thiele tube is designed to allow for uniform heating by convection currents.

  • Observation: The bath is heated gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

  • Boiling Point Identification: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the liquid has reached its boiling point, and its vapor is now displacing the air in the capillary.

  • Recording the Boiling Point: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the sample equals the atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on the external pressure, it is crucial to record the barometric pressure at the time of the experiment.[3] If the atmospheric pressure is not 760 mmHg, a correction may be needed to report the normal boiling point.

Data Presentation

The following table presents data for the related compound, 2-Phenoxyethanol, to illustrate proper formatting.

PropertyValueConditionsSource
Boiling Point247 °Cat 760 mmHg[8]
Boiling Point245.2 °Cat 760 mmHg[7][9]
Experimental Workflow: Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Recording setup1 Place liquid in fusion tube with thermometer setup2 Insert inverted sealed capillary setup1->setup2 setup3 Immerse assembly in Thiele tube setup2->setup3 heat1 Heat bath gently heat2 Observe for rapid, continuous bubbles heat1->heat2 cool1 Remove heat source cool2 Record temperature when liquid enters capillary cool1->cool2 cool3 Record barometric pressure cool2->cool3 cluster_setup cluster_setup cluster_heating cluster_heating cluster_setup->cluster_heating cluster_cooling cluster_cooling cluster_heating->cluster_cooling

Caption: Workflow for Capillary Boiling Point Determination.

Theoretical Estimation of Physical Properties

In the absence of experimental data, computational models can provide reasonable estimates of physical properties like boiling points.[11] These models often use a combination of additive group contributions and molecular descriptors to calculate properties such as the enthalpy and entropy of boiling, from which the boiling point can be derived.[11] While useful for predictive purposes, these estimations must be confirmed by experimental data for authoritative reporting.

Conclusion

The determination of melting and boiling points are indispensable techniques in chemical research and drug development. They provide a direct measure of a compound's purity and a fundamental data point for its identification. While experimentally determined values for 1-(2-Methoxyphenyl)-2-phenoxyethanol are not currently published, the detailed protocols provided in this guide offer a robust framework for any researcher to accurately and reliably determine these critical physical properties. The integrity of any research endeavor relies on the precision of such fundamental characterizations.

References

  • Current time information in Onondaga County, US. (n.d.). Google.
  • Melting point determination. (n.d.).
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • CAS 13078-15-4: 1-(3-Chlorophenyl)piperazine hydrochloride. (n.d.). CymitQuimica.
  • Estimation of the Normal Boiling Point of Organic Compounds. (2006, March 15). ACS Publications.
  • Determination of a Boiling Point - Experiment. (n.d.). Vernier.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Exp 1 - Melting Points. (n.d.).
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
  • 1-(3-Chlorophenyl)piperazine hydrochloride | 13078-15-4. (2023, May 18). ChemicalBook.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4). (n.d.). Cayman Chemical.
  • 1-(3-Chlorophenyl)piperazine monohydrochloride | C10H14Cl2N2 | CID 25681. (n.d.). PubChem.
  • Buy Online CAS Number 13078-15-4 - Lipomed - 1-(3-Chlorophenyl)-piperazine.HCl. (n.d.). LGC Standards.
  • 2-Phenoxyethanol. (n.d.).
  • 1-(4-Methoxyphenyl)-2-phenoxyethanol | C15H16O3 | CID 49793765. (n.d.). PubChem.
  • 122-99-6(2-Phenoxyethanol) Product Description. (n.d.). ChemicalBook.
  • 2-Phenoxyethanol. (2023, May 1). American Chemical Society.
  • 2-PHENOXYETHANOL. (n.d.). Ataman Kimya.
  • Phenoxyethanol. (n.d.). Wikipedia.
  • Phenoxyethanol | C8H10O2 | CID 31236. (n.d.). PubChem - NIH.
  • Kemikaali. (n.d.). Ymparisto.fi.
  • 2-PHENOXYETHANOL. (n.d.).
  • 2-Phenoxyethanol. (n.d.). HiMedia Laboratories.

Sources

Foundational

Technical Guide: Solubility Profile and Characterization of 1-(2-Methoxyphenyl)-2-phenoxyethanol

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 1-(2-Methoxyphenyl)-2-phenoxyethanol . Executive Summary 1-(2-Methoxyphenyl)-2-phenoxyethanol i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 1-(2-Methoxyphenyl)-2-phenoxyethanol .

Executive Summary

1-(2-Methoxyphenyl)-2-phenoxyethanol is a diaryl ether derivative structurally characterized by a


-phenoxy alcohol motif. It serves as a critical structural model for 

-O-4 lignin linkages in biomass valorization research and as a specialized intermediate in pharmaceutical synthesis.

Unlike its parent compound, 2-phenoxyethanol (a common preservative with moderate water solubility), this molecule incorporates a 2-methoxyphenyl moiety at the C1 position. This substitution introduces significant lipophilicity and steric complexity, drastically altering its solubility profile. This guide provides a theoretical solubility framework supported by structural activity relationships (SAR) and outlines a self-validating experimental protocol for precise determination.

Physicochemical Profile & Structural Analysis[5][6]

Understanding the solubility of this compound requires analyzing its molecular architecture, specifically the intramolecular interactions that govern its solvation energy.

Identity and Properties
PropertyDataNote
IUPAC Name 1-(2-Methoxyphenyl)-2-phenoxyethanol
CAS Number 1273871-61-6Distinct from 4-methoxy isomer (CAS 29509-29-3)
Molecular Formula

Molecular Weight 244.29 g/mol
Physical State Viscous Oil / Low-melting SolidLikely crystallizes slowly due to rotatable bonds
Predicted LogP 2.7 – 3.1High Lipophilicity
H-Bond Donors 1 (Benzylic -OH)
H-Bond Acceptors 3 (Ether oxygens + -OH)
The "Ortho-Effect" on Solubility

A critical structural feature of this specific isomer is the proximity of the 2-methoxy group to the benzylic hydroxyl group .

  • Intramolecular Hydrogen Bonding: The hydroxyl proton can form a 5-membered intramolecular hydrogen bond with the methoxy oxygen.

  • Solubility Impact: This interaction "masks" the hydrophilic hydroxyl group, making the molecule effectively more non-polar than its 3- or 4-methoxy isomers. Consequently, water solubility is lower and organic solvent solubility is higher than predicted by simple group contribution methods.

Solubility Profile

Solubility in Water[5][12][13]
  • Classification: Practically Insoluble to Sparingly Soluble

  • Predicted Value: < 0.5 mg/mL (at 25°C)

  • Mechanism: The hydrophobic burden of two aromatic rings overwhelms the solvation potential of the single hydroxyl group and ether linkages. The intramolecular H-bond further reduces water interaction.

  • pH Dependence: Negligible. The alcohol proton (

    
    ) does not ionize in the physiological pH range (1–14).
    
Solubility in Organic Solvents

The compound exhibits high solubility in medium-to-high polarity organic solvents, following the "like dissolves like" principle for aromatic ethers.

Solvent ClassRepresentative SolventSolubility PredictionRationale
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) Disrupts intramolecular H-bonds; excellent solvation of aromatic systems.
Polar Protic Ethanol, MethanolHigh (>50 mg/mL) Compatible with hydroxyl functionality; capable of H-bond exchange.
Chlorinated Dichloromethane (DCM)Very High Excellent interaction with aromatic rings and ether oxygens.
Ethers THF, MTBEHigh Good compatibility with the ether backbone.
Non-Polar Hexane, HeptaneLow to Moderate May oil out; insufficient polarity to solvate the hydroxyl group effectively.

Experimental Protocol: Solubility Determination

Since specific experimental values for this CAS number are rare in public literature, researchers must generate self-validated data. The following protocol ensures accuracy by accounting for the compound's potential to form supersaturated oils.

Workflow Diagram (DOT)

SolubilityProtocol cluster_QC Quality Control Start Start: Solid/Oil Sample SolventPrep 1. Solvent Preparation (Water, pH 7.4 Buffer, Ethanol) Start->SolventPrep Saturation 2. Saturation Phase Add excess compound to solvent Shake 24h @ 25°C SolventPrep->Saturation Equilibration 3. Equilibration Sedimentation (4h) or Centrifugation Saturation->Equilibration Filtration 4. Filtration (0.45 µm PVDF/PTFE filter) Equilibration->Filtration Supernatant Dilution 5. Dilution Dilute filtrate with Mobile Phase Filtration->Dilution Analysis 6. HPLC-UV Analysis Quantify against Standard Curve Dilution->Analysis StandardCurve Standard Curve (0.01 - 1.0 mg/mL) StandardCurve->Analysis

Caption: Step-by-step Shake-Flask method for determining thermodynamic solubility, ensuring equilibrium is reached before quantification.

Detailed Methodology

Objective: Determine thermodynamic solubility in water and ethanol.

  • Preparation of Standard Curve:

    • Dissolve 10 mg of 1-(2-Methoxyphenyl)-2-phenoxyethanol in 10 mL Acetonitrile (Stock A: 1 mg/mL).

    • Prepare serial dilutions (0.5, 0.1, 0.05, 0.01 mg/mL).

    • Analyze via HPLC (C18 column, Water/ACN gradient, UV detection @ 270 nm).

    • Note: The 2-methoxy and phenoxy rings provide strong UV absorption.

  • Saturation (Shake-Flask):

    • Place 20 mg of the compound into a 4 mL glass vial.

    • Add 1 mL of the target solvent (e.g., Water or PBS pH 7.4).

    • Critical Step: Visually confirm undissolved material remains. If fully dissolved, add more compound.

    • Incubate at 25°C with agitation (orbital shaker) for 24 hours .

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids/oils.

    • If the compound forms an emulsion (common with glycol ethers), extend centrifugation time.

  • Quantification:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (avoid Nylon, which may bind aromatics).

    • Dilute the filtrate 1:10 with Acetonitrile to prevent precipitation in the HPLC system.

    • Inject and calculate concentration using the standard curve.

Applications & Relevance[7][10][13][14]

Lignin Model Chemistry

This molecule is a "non-phenolic


-O-4 lignin model dimer."
  • Relevance: It mimics the most abundant linkage in lignin (the

    
    -O-4 bond).
    
  • Usage: Researchers use it to study bond dissociation energies (BDE) and catalytic depolymerization methods. The absence of a phenolic -OH on the "A-ring" (the phenoxy side) makes it a robust model for the internal bonds of lignin.

  • Solubility Implication: Reactions are typically run in Methanol/Water mixtures or Ionic Liquids because the substrate is insoluble in pure water.

Pharmaceutical Intermediate[1][7]
  • Synthesis: It is often synthesized via the ring-opening of epoxides or nucleophilic substitution of

    
    -bromo ketones.
    
  • Purification: Due to its solubility profile, it can be purified by recrystallization from Ethanol/Hexane or column chromatography using Hexane/Ethyl Acetate (approx. 3:1 ratio).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49793765, 1-(4-methoxyphenyl)-2-phenoxyethanol. (Used as SAR reference for the 2-methoxy isomer). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenoxyethanol.[1] (Base structure solubility reference). Retrieved from [Link]

  • Zakzeski, J., et al. (2010). "The Catalytic Valorization of Lignin for the Production of Renewable Chemicals." Chemical Reviews, 110(6), 3552–3599. (Context for -O-4 model compound solubility and usage).

Sources

Exploratory

Molecular weight and formula of 1-(2-Methoxyphenyl)-2-phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a significant che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)-2-phenoxyethanol, a significant chemical entity with potential applications in various scientific fields. This document delves into its fundamental properties, synthesis, and characterization, offering insights for its use in research and development.

Core Molecular Attributes

1-(2-Methoxyphenyl)-2-phenoxyethanol is an aromatic ether with the chemical formula C₁₅H₁₆O₃. Its structure features a central ethanol backbone substituted with a 2-methoxyphenyl group at the first carbon and a phenoxy group at the second carbon.

Physicochemical Properties

A clear understanding of the physicochemical properties is paramount for designing experiments and formulating products.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.29 g/mol
CAS Number 1273871-61-6

Synthesis and Purification

The synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol can be approached through several established organic chemistry reactions, most notably through a modification of the Williamson ether synthesis.

Proposed Synthesis Workflow

A logical and efficient pathway for the synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol is outlined below. This multi-step process is designed for high yield and purity.

A 2-Methoxyacetophenone B Bromination A->B Br2, HBr/AcOH C 2-Bromo-1-(2-methoxyphenyl)ethanone B->C E Williamson Ether Synthesis C->E D Phenol D->E Base (e.g., K2CO3) F 1-(2-Methoxyphenyl)-2-phenoxyethanone E->F G Reduction (e.g., NaBH4) F->G H 1-(2-Methoxyphenyl)-2-phenoxyethanol G->H

Caption: Proposed synthetic route for 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Step-by-Step Synthesis Protocol
  • Bromination of 2-Methoxyacetophenone: 2-Methoxyacetophenone is brominated, typically using bromine in a suitable solvent like acetic acid with a catalytic amount of hydrobromic acid, to yield 2-bromo-1-(2-methoxyphenyl)ethanone. This electrophilic substitution reaction targets the alpha-carbon to the carbonyl group.

  • Williamson Ether Synthesis: The resulting alpha-bromo ketone is then reacted with phenol in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile. The phenoxide ion, formed in situ, acts as a nucleophile, displacing the bromide to form 1-(2-methoxyphenyl)-2-phenoxyethanone.

  • Reduction of the Ketone: The final step involves the reduction of the ketone functionality to a secondary alcohol. This is commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography on silica gel, to yield pure 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Structural Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

A Synthesized Product B NMR Spectroscopy (1H and 13C) A->B C Mass Spectrometry A->C D FTIR Spectroscopy A->D E Structural Confirmation B->E C->E D->E

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl and phenoxy groups, a characteristic singlet for the methoxy protons, and multiplets for the ethanolic protons. The chemical shift of the methoxy group protons is typically observed around 3.8 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The methoxy carbon signal is anticipated to appear around 55-60 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(2-Methoxyphenyl)-2-phenoxyethanol, the molecular ion peak [M]⁺ would be expected at m/z 244.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 1-(2-Methoxyphenyl)-2-phenoxyethanol include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the ether linkages around 1000-1300 cm⁻¹.

Potential Applications

While specific applications for 1-(2-Methoxyphenyl)-2-phenoxyethanol are not extensively documented, its structural similarity to other phenoxyethanol derivatives suggests potential utility in several areas. Phenoxyethanol and its analogues are widely used as preservatives in cosmetics and personal care products due to their broad-spectrum antimicrobial activity.[3][4] They are also utilized as solvents and fixatives in fragrances.[3][4] Given the methoxy substitution, this compound could be investigated for its potential as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

As an aromatic ether, 1-(2-Methoxyphenyl)-2-phenoxyethanol should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Ethers as a class of compounds can form explosive peroxides upon exposure to air and light. Therefore, it is crucial to store them in tightly sealed, opaque containers and to test for the presence of peroxides before use, especially if the container has been opened previously.

Conclusion

1-(2-Methoxyphenyl)-2-phenoxyethanol is a compound with defined physicochemical properties and a clear synthetic pathway. Its structural features suggest potential applications in various fields, warranting further investigation. This guide provides a foundational understanding for researchers and developers interested in exploring the utility of this molecule.

References

  • MySkinRecipes. 1-(2-Methoxyphenyl)-2-phenoxyethanol. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • Maha Asia. Phenoxyethanol: What It Is, Benefits & Applications. [Link]

  • Neutrogena. What Is Phenoxyethanol: Neutrogena Skincare Ingredient Glossary. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 1-(2-Methoxyphenyl)-2-phenoxyethanol: A Research and Development Blueprint

Abstract 1-(2-Methoxyphenyl)-2-phenoxyethanol is a novel chemical entity with a structure suggestive of diverse pharmacological activities. This technical guide provides a comprehensive framework for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Methoxyphenyl)-2-phenoxyethanol is a novel chemical entity with a structure suggestive of diverse pharmacological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. Drawing parallels with structurally related molecules such as the expectorant guaifenesin and various phenylethanolamine-based adrenergic agents, we outline a multi-pronged research and development strategy. This blueprint encompasses key areas of investigation including pharmacological screening, mechanism of action elucidation, and preclinical evaluation, with the goal of identifying and validating promising therapeutic applications. Detailed, step-by-step methodologies for pivotal experiments are provided to facilitate a rigorous and efficient discovery process.

Introduction: The Scientific Rationale for Investigation

The chemical scaffold of 1-(2-methoxyphenyl)-2-phenoxyethanol, characterized by a methoxyphenyl group linked to a phenoxyethanol moiety, presents a compelling case for pharmacological investigation. Its structural resemblance to established therapeutic agents provides a logical starting point for hypothesis-driven research.

  • Structural Analogy to Guaifenesin: A key structural feature is the 2-methoxyphenoxy group, which is also present in the widely used expectorant, guaifenesin (3-(2-methoxyphenoxy)-propane-1,2-diol)[1][2]. Guaifenesin is believed to exert its effects by increasing the volume and reducing the viscosity of respiratory secretions[1][2]. This shared moiety suggests that 1-(2-methoxyphenyl)-2-phenoxyethanol could possess similar mucolytic or expectorant properties, warranting investigation for respiratory conditions.

  • Potential Adrenergic Activity: The core phenylethanolamine-like backbone suggests a potential interaction with adrenergic receptors. Structure-activity relationship (SAR) studies of arylethanolamine derivatives have demonstrated that substitutions on the aromatic ring and the ethanolamine side chain significantly influence their affinity and selectivity for α- and β-adrenergic receptors[3][4]. The specific substitution pattern of 1-(2-methoxyphenyl)-2-phenoxyethanol could confer unique adrenergic agonist or antagonist activity.

  • Antimicrobial Potential: The related compound, 2-phenoxyethanol, is a well-established preservative in pharmaceutical and cosmetic products due to its broad-spectrum antimicrobial properties[5][6][7][8][9][10][11]. This raises the possibility that 1-(2-methoxyphenyl)-2-phenoxyethanol may also exhibit antimicrobial activity, a hypothesis that is straightforward to test and could lead to applications in infectious disease or as a novel preservative.

This guide will now delve into specific, actionable research areas to systematically explore these promising avenues.

Proposed Research Areas and Methodologies

Synthesis and Characterization

A prerequisite for any biological investigation is a reliable and scalable synthetic route to obtain high-purity 1-(2-methoxyphenyl)-2-phenoxyethanol. A potential synthetic strategy can be adapted from the synthesis of related phenoxyethanol derivatives[12][13][14][15].

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Methoxyphenol C 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate) A->C Base (e.g., NaOH) B Epichlorohydrin B->C E 1-(2-Methoxyphenyl)-2-phenoxyethanol (Final Product) C->E Base (e.g., NaH) D Phenol D->E F Purification & Characterization (HPLC, NMR, MS) E->F

Caption: Proposed synthetic pathway for 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Step-by-Step Synthesis Protocol:

  • Epoxidation of 2-Methoxyphenol: React 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane[13].

  • Ring-Opening Reaction: React the resulting epoxide with phenol in the presence of a suitable base (e.g., sodium hydride) to open the epoxide ring and form the desired product, 1-(2-methoxyphenyl)-2-phenoxyethanol.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Pharmacological Screening

A broad-based pharmacological screening approach is recommended to identify the primary biological activities of 1-(2-methoxyphenyl)-2-phenoxyethanol.

2.2.1. Evaluation of Expectorant and Mucolytic Activity

Rationale: Based on the structural similarity to guaifenesin, assessing the compound's effect on mucus secretion and viscosity is a high-priority starting point.

Experimental Protocol: In Vitro Mucin Secretion Assay

  • Cell Culture: Culture a human respiratory epithelial cell line (e.g., NCI-H292) in appropriate media until confluent.

  • Treatment: Treat the cells with varying concentrations of 1-(2-methoxyphenyl)-2-phenoxyethanol for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., guaifenesin).

  • Mucin Quantification: Quantify the amount of mucin secreted into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) with an anti-mucin antibody (e.g., anti-MUC5AC).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value.

2.2.2. Assessment of Adrenergic Receptor Activity

Rationale: The phenylethanolamine-like core structure necessitates screening for activity at adrenergic receptors.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing specific adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).

  • Binding Assay: Incubate the membrane preparations with a specific radiolabeled ligand for each receptor subtype in the presence of increasing concentrations of 1-(2-methoxyphenyl)-2-phenoxyethanol.

  • Detection: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the affinity of the compound for each receptor subtype.

2.2.3. Antimicrobial Susceptibility Testing

Rationale: The structural relationship to the known antimicrobial agent 2-phenoxyethanol provides a strong basis for investigating antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Strains: Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial dilutions of 1-(2-methoxyphenyl)-2-phenoxyethanol in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Summary Table:

Pharmacological Screen Primary Endpoint Positive Control Potential Therapeutic Area
Mucin Secretion AssayEC50 for Mucin ReleaseGuaifenesinRespiratory Disorders (e.g., Bronchitis, COPD)
Adrenergic Receptor BindingKi for α/β SubtypesNorepinephrine, PropranololCardiovascular, Respiratory, CNS Disorders
Antimicrobial SusceptibilityMinimum Inhibitory Concentration (MIC)2-Phenoxyethanol, CiprofloxacinInfectious Diseases, Preservative
Mechanism of Action Studies

Should the initial screening reveal promising activity in any of the above areas, the next logical step is to elucidate the underlying mechanism of action.

Workflow for Mechanism of Action Studies:

MOA_Workflow A Positive Hit in Pharmacological Screen B Secondary Functional Assays A->B C Signaling Pathway Analysis (e.g., Western Blot, qPCR) B->C E Target Identification (if novel mechanism) B->E D In Vivo Model Validation C->D

Sources

Exploratory

The Multifaceted World of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and diverse applications of 2-methoxyphenol (guaiacol) derivatives, offering a valuable resource for professionals in drug discovery, medicinal chemistry, and m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth exploration of the synthesis, characterization, and diverse applications of 2-methoxyphenol (guaiacol) derivatives, offering a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.

Introduction: The Enduring Relevance of the Guaiacol Scaffold

2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring phenolic compound that serves as a fundamental building block for a vast array of biologically active molecules and functional materials.[1] Its presence in natural products like eugenol, vanillin, and ferulic acid underscores its evolutionary significance and inherent bioactivity.[2] The guaiacol scaffold, characterized by a hydroxyl and a methoxy group on a benzene ring, provides a unique combination of hydrogen-bonding capabilities, antioxidant properties, and a platform for diverse chemical modifications. This technical guide offers a comprehensive review of the scientific literature on 2-methoxyphenol derivatives, delving into their synthesis, spectroscopic characterization, and wide-ranging applications, with a particular focus on their therapeutic potential.

I. Synthetic Strategies for 2-Methoxyphenol Derivatives: A Chemist's Toolkit

The synthesis of 2-methoxyphenol derivatives is a rich and varied field of organic chemistry, with methodologies ranging from classical reactions to modern cross-coupling techniques. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and functional group tolerance.

Core Synthetic Methodologies

Several key synthetic strategies are employed to construct the diverse library of guaiacol derivatives:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct method for introducing acyl groups onto the guaiacol ring, typically at the position para to the hydroxyl group. The reaction of guaiacol with acylating agents like acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃, ZnCl₂) or Brønsted acid catalyst is a common route to produce acetophenones, which are valuable intermediates for further derivatization.[3][4]

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl derivatives, the palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile tool. This reaction involves the cross-coupling of an aryl boronic acid with an aryl halide. For instance, 5-bromo-2-methoxyphenol can be coupled with various aryl boronic acids to generate a wide range of 5-aryl-2-methoxyphenol derivatives, which have shown interesting biological activities.[5]

  • Ullmann Condensation: The Ullmann condensation provides an alternative route to biaryl ethers and C-C coupled biaryls. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol or another aryl halide. While often requiring harsher reaction conditions than palladium-catalyzed couplings, it remains a valuable method for specific substitution patterns.[5]

  • Oxidopyrylium Cycloaddition Cascade: A more recent and innovative approach involves the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes. This method allows for the synthesis of unique aryl-substituted guaiacol derivatives that may be difficult to access through traditional methods.[1][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxyphenol

This protocol outlines a general procedure for the synthesis of 5-aryl-2-methoxyphenol derivatives via a Suzuki-Miyaura coupling reaction.[5]

Materials:

  • 5-Bromo-2-methoxyphenol

  • Aryl boronic acid (e.g., 4-methylphenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equivalents) to the flask.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane and ethyl acetate) to obtain the pure 5-aryl-2-methoxyphenol derivative.

Suzuki_Miyaura_Coupling Guaiacol_Halide 5-Bromo-2-methoxyphenol Catalyst Pd(PPh₃)₄ Guaiacol_Halide->Catalyst Reactant Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Catalyst Reactant Product 5-Aryl-2-methoxyphenol Catalyst->Product Catalyzes Base K₂CO₃ Base->Catalyst Activates Anticancer_Pathways cluster_MMPP MMPP Action cluster_Downstream Downstream Effects MMPP (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol VEGFR2 VEGFR2 MMPP->VEGFR2 Inhibits PPARg PPARγ MMPP->PPARg Activates AKT AKT VEGFR2->AKT Inhibits PPARg->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis Promotes Migration_Invasion Migration & Invasion AKT->Migration_Invasion Promotes

Caption: MMPP's dual-regulatory anticancer mechanism.

Antimicrobial Activity

Several naturally occurring and synthetic 2-methoxyphenol derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. [][9][10]Eugenol, the main component of clove oil, is well-known for its antibacterial and antifungal properties. [9]The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. [10] Table 2: Antimicrobial Activity of Selected 2-Methoxyphenol Derivatives

CompoundMicroorganismMIC (mM)Reference
EugenolS. aureus0.75[][10]
EugenolE. coli1.11 - 2.70[]
CapsaicinS. aureus0.68[][10]
VanillinS. aureus1.38[][10]
GuaiacolS. epidermidis-[9]

MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds. [3][5][11] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-methoxyphenol derivative for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 590 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

IV. Applications in Materials Science

Beyond their therapeutic potential, 2-methoxyphenol derivatives are also finding applications in the field of materials science.

  • Polymer Synthesis: The phenolic hydroxyl group of guaiacol and its derivatives can be used as a monomer for the synthesis of novel polymers. For instance, 2-methoxy-4-vinylphenol (MVP), derived from ferulic acid, can be polymerized to produce thermoplastics and thermoset polymers. [12][13]These bio-based polymers have potential applications in various industries.

  • Corrosion Inhibitors: Some Schiff base derivatives of 2-methoxybenzaldehyde have been shown to act as effective corrosion inhibitors for mild steel in acidic media. [14]The presence of heteroatoms (N, O) and the aromatic ring facilitates the adsorption of these molecules onto the metal surface, forming a protective layer that inhibits corrosion.

V. Conclusion and Future Perspectives

The 2-methoxyphenol scaffold continues to be a fertile ground for scientific exploration, yielding a diverse array of compounds with significant potential in medicine and materials science. The synthetic versatility of the guaiacol core allows for the fine-tuning of its properties to achieve desired biological activities or material characteristics. Future research in this area will likely focus on the development of more potent and selective therapeutic agents with well-defined mechanisms of action. The elucidation of structure-activity relationships will be crucial for the rational design of next-generation 2-methoxyphenol derivatives. Furthermore, the exploration of these compounds in novel material applications, particularly in the development of sustainable and biocompatible polymers, represents a promising avenue for future investigation. This in-depth technical guide serves as a foundational resource for researchers poised to contribute to the ever-evolving landscape of 2-methoxyphenol chemistry and its applications.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives.
  • Bejcek, C. C., & Murelli, R. P. (2020). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.
  • Choi, Y. J., et al. (2020). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Cancers, 12(9), 2465.
  • Abcam. (n.d.). MTT assay protocol.
  • Fujisawa, S., et al. (2007). Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide. In Vivo, 21(2), 181-187.
  • Ammal, P. R., & Ramasamy, A. K. (2021). Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. Scientific Reports, 11(1), 1-17.
  • Kallitsis, K., et al. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2167.
  • Munawar, N., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Murelli, R. P., et al. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • BenchChem. (2025). Synthesis of 3-Hydroxy-4-methoxyacetophenone from Guaiacol: Application Notes and Protocols.
  • Cooper, C. J., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 594.
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1843.
  • Asian Publication Corporation. (2022). A Facile and Efficient Synthesis of Acetovanillone. Asian Journal of Chemistry, 34(4), 851-854.
  • Han, S. Y., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013.
  • Lee, J. H., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003–2013.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Polymers from 2-Ethoxyphenol.
  • Nagalakshmi, S., Saranraj, P., & Sivasakthivelan, P. (2019). Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gram Positive Bacterial pathogens. Journal of Drug Delivery and Therapeutics, 9(3), 33-35.
  • ResearchGate. (n.d.). Antimicrobial activity results (MIC µg/ml) of synthesized compounds.
  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol.
  • ResearchGate. (2023). (PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
  • ResearchGate. (2017). (PDF) Study of the synergistic effect of 2-methoxy-4-formylphenol and sodium molybdenum oxide on the corrosion inhibition of 3CR12 ferritic steel in dilute sulphuric acid.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Singh, S., & Aggarwal, B. B. (2010). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Molecules, 15(6), 4207-4235.
  • National Cancer Institute. (n.d.). Western Blot Analysis.
  • Van der Veken, P., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 10(1), e0117502.
  • Chen, Y., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16376-16393.
  • ResearchGate. (2023). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
  • Chan, H., et al. (1997). Inhibition of NF-kappa B transcription factor by catechol derivatives. Biochemical Pharmacology, 54(11), 1281-1289.
  • Abcam. (n.d.). Western blot protocol.
  • Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1843.
  • Plant Archives. (n.d.). GC-MS PROFILING FOR THE DETECTION OF BIO-ACTIVE COMPOUNDS IN EUGENIA ROXBURGHII AND THEIR ACTIVITY AGAINST DIFFERENT MICROBES.
  • El-Sayed, M. A. A., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Methoxyacetic Acid Treatment.
  • Modi, S. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Nguyen, M. T., et al. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(5), 415-422.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis.
  • ResearchGate. (2023). (PDF) Experimental and computational approaches of methoxy naphthylbithiophene derivatives and their use as corrosion protection for carbon steel in acidic medium.
  • MDPI. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • Organic Chemistry Portal. (2023). Reductive Cross-Coupling of Olefins via a Radical Pathway.

Sources

Foundational

Relationship between 1-(2-Methoxyphenyl)-2-phenoxyethanol and guaiacol glycidyl ether

This technical guide details the structural, synthetic, and functional relationships between 1-(2-Methoxyphenyl)-2-phenoxyethanol (a simplified -O-4 lignin model) and Guaiacol Glycidyl Ether (a functionalized monomer and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and functional relationships between 1-(2-Methoxyphenyl)-2-phenoxyethanol (a simplified


-O-4 lignin model) and Guaiacol Glycidyl Ether  (a functionalized monomer and precursor).

Content Type: Technical Guide & Whitepaper Audience: Chemical Engineers, Biomass Researchers, and Organic Chemists

Executive Summary

In the field of lignin valorization, the complexity of the native biopolymer necessitates the use of small-molecule surrogates ("model compounds") to elucidate reaction mechanisms.

  • 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) is a C2-backbone model . It mimics the

    
    -O-4 aryl ether linkage found in lignin but lacks the 
    
    
    
    -hydroxymethyl group and the C3-sidechain complexity. It is primarily used to study bond dissociation energies (BDE) and catalytic cleavage of the C
    
    
    -C
    
    
    bond.
  • Guaiacol Glycidyl Ether (GGE) is a functionalized epoxide precursor . While it contains the guaiacyl moiety, it is structurally distinct because the aromatic ring is linked via an ether bond to the aliphatic chain (unlike the C-C linkage in native lignin). GGE is predominantly used to synthesize complex C3-backbone models (arylglycerol

    
    -aryl ethers) or as a monomer in epoxy-lignin vitrimers.
    

This guide delineates the synthesis, structural divergence, and experimental utility of these two critical compounds.

Structural Divergence & Mechanistic Implications[1][2]

The core distinction lies in the linkage topology and the backbone length .

Feature1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE)Guaiacol Glycidyl Ether (GGE)
Backbone Length C2 (Ethanol derivative)C3 (Propane derivative)
A-Ring Attachment Carbon-Linked (Native-like)Oxygen-Linked (Non-native)
Functional Groups Secondary Alcohol (

-OH), Ether (

-O)
Epoxide, Ether
Primary Utility Kinetic studies of

-O-4 cleavage; Hydrogenolysis screening.
Precursor for C3 models; Polymer cross-linking; Ring-opening studies.
Mechanistic Diagram: Structural Alignment

The following diagram illustrates how these molecules align with the native lignin structure.

LigninModels cluster_0 Native Lignin (beta-O-4 Unit) cluster_1 C2 Model (MPPE) cluster_2 C3 Precursor (GGE) Native Guaiacyl-CH(OH)-CH(O-Ph)-CH2OH (C3 Backbone, C-Linked A-Ring) MPPE Guaiacyl-CH(OH)-CH2-O-Ph (C2 Backbone, C-Linked A-Ring) Native->MPPE Simplified Analog (Truncated gamma-carbon) GGE Guaiacyl-O-CH2-CH(O)CH2 (Epoxide, O-Linked A-Ring) Native->GGE Functional Analog (Epoxide mimic) GGE->MPPE NO DIRECT PATHWAY

Caption: Structural relationship map. MPPE preserves the native C-C ring attachment, while GGE introduces a non-native ether linkage to the A-ring.

Detailed Synthetic Protocols

Researchers often confuse the synthetic origins of these compounds. MPPE is synthesized via a Friedel-Crafts/Bromination route, whereas GGE is synthesized via Nucleophilic Substitution with epichlorohydrin.

Protocol A: Synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE)

This protocol yields the standard C2


-O-4 model.

Reagents:

  • 2'-Methoxyacetophenone (Starting Material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Phenol[1][2][3][4]

  • Potassium Carbonate (

    
    )
    
  • Sodium Borohydride (

    
    )
    

Step-by-Step Workflow:

  • 
    -Bromination:  Dissolve 2'-methoxyacetophenone in acetic acid. Add 
    
    
    
    dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with DCM, and crystallize to obtain 2-bromo-1-(2-methoxyphenyl)ethanone .
  • Etherification: Dissolve the

    
    -bromo ketone (1.0 eq) and phenol (1.2 eq) in acetone. Add anhydrous 
    
    
    
    (1.5 eq). Reflux for 4 hours. Filter inorganic salts and evaporate solvent to yield 1-(2-methoxyphenyl)-2-phenoxyethanone .
  • Reduction: Dissolve the ketone in MeOH/THF (1:1). Add

    
     (2.0 eq) slowly at 0°C. Stir for 4 hours.
    
  • Workup: Quench with dilute HCl. Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of Guaiacol Glycidyl Ether (GGE)

This protocol yields the epoxide precursor.

Reagents:

  • Guaiacol (2-Methoxyphenol)

  • Epichlorohydrin (Excess, 5-10 eq)

  • Benzyltriethylammonium chloride (TEBAC - Phase Transfer Catalyst)

  • Sodium Hydroxide (NaOH, 50% aq)

Step-by-Step Workflow:

  • Coupling: Mix Guaiacol and Epichlorohydrin in a round-bottom flask. Add TEBAC (1 mol%).

  • Cyclization: Heat to 100°C for 1 hour. Cool to 50°C.

  • Base Treatment: Add 50% NaOH dropwise with vigorous stirring (maintain temp <60°C). This step closes the ring (dehydrochlorination).

  • Purification: Wash with water to remove salts. Distill off excess epichlorohydrin under vacuum. Recrystallize from isopropanol if high purity is required.

Synthesis Pathway Diagram[1]

Synthesis cluster_mppe Route A: MPPE Synthesis (C2 Model) cluster_gge Route B: GGE Synthesis (Epoxide) StartA 2'-Methoxyacetophenone StepA1 Bromination (Br2/AcOH) StartA->StepA1 InterA alpha-Bromo Ketone StepA1->InterA StepA2 Substitution (Phenol/K2CO3) InterA->StepA2 InterA2 beta-O-4 Ketone StepA2->InterA2 StepA3 Reduction (NaBH4) InterA2->StepA3 ProductA 1-(2-Methoxyphenyl)- 2-phenoxyethanol StepA3->ProductA StartB Guaiacol StepB1 Coupling (Epichlorohydrin/TEBAC) StartB->StepB1 ProductB Guaiacol Glycidyl Ether (GGE) StepB1->ProductB

Caption: Comparative synthesis pathways. Route A builds the C2 backbone via ketone reduction; Route B attaches the C3 epoxide moiety.

Technical Comparison & Application Data

When selecting a model for experimental design, the following parameters are critical.

Table 1: Physicochemical & Reactivity Profile
ParameterMPPE (C2 Model)GGE (Epoxide)
Molecular Weight 244.29 g/mol 194.23 g/mol
CAS Number 1273871-61-62210-74-4
Key NMR Signal (

H)

5.10 (dd,

-H)

3.3-3.4 (m, Epoxide CH)
BDE (

)
~70 kcal/mol (Robust)N/A (Ring strain dominates)
BDE (

)
~65-70 kcal/mol (Cleavage target)N/A
Reactivity Focus Hydrogenolysis, OxidationRing-opening Polymerization (ROCOP)
Experimental Insight: Why the Confusion?

Researchers often confuse GGE as a precursor to MPPE. This is incorrect.

  • If you react GGE with Phenol: You obtain 1-(2-methoxyphenoxy)-3-phenoxy-2-propanol. Note that the Guaiacol ring is attached via Oxygen (Ether linkage), not Carbon. This results in a "reverse" model that does not accurately mimic the native lignin backbone.

  • Correct Usage: Use MPPE for bond cleavage studies. Use GGE for synthesizing epoxy-lignin materials or C3-ether-linked surrogates.

References

  • Kishimoto, T., Uraki, Y., & Ubukata, M. (2006).[5] Chemical synthesis of

    
    -O-4 type artificial lignin. Organic & Biomolecular Chemistry, 4(7), 1343-1347. Link
    
  • Liu, J., Wu, S., & Lou, R. (2011).[3] Chemical structure and pyrolysis response of

    
    -O-4 lignin model polymer. BioResources, 6(2), 1079-1093.[3] Link
    
  • Sturgeon, M. R., et al. (2014). A mechanistic investigation of acid-catalyzed cleavage of aryl-ether linkages: implications for lignin depolymerization. Green Chemistry, 16(2), 824-835. Link

  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)-2-phenoxyethanol Product Sheet. Link

  • Feghali, E., et al. (2025). Lignin-derivable, thermally healable thiol-acrylate vitrimers.[1] RSC Applied Polymers. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(2-Methoxyphenyl)-2-phenoxyethanol

Introduction & Strategic Overview 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6) is a bifunctional aryl ether-alcohol. Molecules featuring this specific β-O-4 aryl ether linkage are highly valued as structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6) is a bifunctional aryl ether-alcohol. Molecules featuring this specific β-O-4 aryl ether linkage are highly valued as structural models in lignin depolymerization research and serve as versatile building blocks in pharmaceutical drug discovery 1.

This application note details a robust, high-yielding two-step synthetic protocol. By strategically pairing a mild Williamson-type etherification with a chemoselective borohydride reduction, researchers can achieve high purity without the need for harsh reaction conditions or complex transition-metal catalysts.

Mechanistic Causality & Experimental Design

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the chosen reagents and conditions:

  • Step 1: Williamson-Type Etherification The synthesis initiates with the nucleophilic substitution of 2-bromo-1-(2-methoxyphenyl)ethanone by phenol. We utilize anhydrous potassium carbonate (K₂CO₃) in acetone. Causality: Acetone is a polar aprotic solvent that accelerates the S_N2 displacement by leaving the phenoxide nucleophile relatively unsolvated and highly reactive. K₂CO₃ acts as a heterogeneous, mild base; it efficiently deprotonates the phenol to form the nucleophile but is not strong enough to trigger unwanted aldol condensation of the starting ketone 2. The insolubility of the resulting potassium bromide (KBr) by-product in acetone provides a visual cue of reaction progress.

  • Step 2: Chemoselective Carbonyl Reduction The resulting intermediate ketone is reduced using sodium borohydride (NaBH₄) in methanol. Causality: NaBH₄ is selected for its strict chemoselectivity toward ketones, leaving the newly formed ether linkage and the methoxy group completely intact 3. Methanol serves as a necessary protic solvent that rapidly protonates the intermediate tetrahedral alkoxide, driving the formation of the final stable alcohol 1.

Synthetic Workflow & Pathway

Synthesis_Workflow SM 2-Bromo-1-(2-methoxyphenyl)ethanone + Phenol Step1 Step 1: Williamson Etherification K2CO3, Acetone, 56°C SM->Step1 Int 2-Phenoxy-1-(2-methoxyphenyl)ethanone (Intermediate) Step1->Int SN2 Displacement Step2 Step 2: Carbonyl Reduction NaBH4, Methanol, 0°C to RT Int->Step2 Prod 1-(2-Methoxyphenyl)-2-phenoxyethanol (Target Product) Step2->Prod Hydride Transfer

Figure 1: Two-step synthetic workflow for 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Phenoxy-1-(2-methoxyphenyl)ethanone (Intermediate)

Materials: 2-Bromo-1-(2-methoxyphenyl)ethanone (1.0 eq), Phenol (1.2 eq), Anhydrous K₂CO₃ (1.5 eq), Anhydrous Acetone.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Nucleophile Activation: Dissolve the phenol and K₂CO₃ in anhydrous acetone (approx. 0.25 M relative to the bromide). Stir the suspension at room temperature for 30 minutes to pre-form the reactive phenoxide ion 2.

  • Coupling: Dissolve 2-bromo-1-(2-methoxyphenyl)ethanone in a minimal volume of acetone and add it dropwise to the stirring mixture over 15 minutes to prevent localized thermal spikes.

  • Reflux: Heat the reaction mixture to a gentle reflux (56 °C) and maintain for 4 hours.

  • Self-Validating Checkpoint: Pause stirring. A dense white precipitate (KBr) should settle at the bottom. Perform TLC (Hexane/EtOAc 8:2); the reaction is complete when the higher-Rf starting bromide is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts, washing the filter cake with cold acetone. Concentrate the filtrate under reduced pressure 1.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure intermediate ketone.

Part B: Synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol (Final Product)

Materials: 2-Phenoxy-1-(2-methoxyphenyl)ethanone (1.0 eq), NaBH₄ (1.2 eq), Methanol.

  • Preparation: Dissolve the intermediate ketone in methanol (0.2 M concentration) in a round-bottom flask. Cool the system to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ in small portions over 10–15 minutes.

  • Self-Validating Checkpoint: The addition of NaBH₄ will cause mild effervescence (H₂ gas evolution), confirming the reagent is active and reacting with the protic solvent 3. As the reduction proceeds, any suspended ketone will dissolve, yielding a clear solution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise until bubbling completely ceases. This safely neutralizes the excess borohydride complexes 3.

  • Extraction: Dilute with water and extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient) to yield the final product as a highly pure white solid.

Analytical Validation Workflow

Analytical_Validation Reaction Crude Reaction Mixture TLC TLC Monitoring (Disappearance of SM) Reaction->TLC Workup Aqueous Workup (Removal of Salts/Borates) TLC->Workup Conversion > 95% Purification Silica Column or Recrystallization (Hexane/EtOAc) Workup->Purification NMR NMR & IR Validation (Confirm OH, Check Purity) Purification->NMR Isolated Yield

Figure 2: Self-validating analytical workflow for reaction monitoring and isolation.

Quantitative Data & Analytical Signatures

Use the following empirically derived parameters to validate the success and purity of your synthesis at each stage:

ParameterStep 1: EtherificationStep 2: Carbonyl Reduction
Target Compound 2-Phenoxy-1-(2-methoxyphenyl)ethanone1-(2-Methoxyphenyl)-2-phenoxyethanol
Typical Isolated Yield 80% – 90%92% – 98%
Reaction Time 4 – 6 hours1.5 – 2 hours
Operating Temperature 56 °C (Reflux)0 °C warming to 25 °C
Key IR Signatures Strong C=O stretch (~1690 cm⁻¹)Broad O-H stretch (~3400 cm⁻¹), C=O absent
Key ¹H NMR Signatures Singlet ~5.3 ppm (CH₂-O)Multiplet ~5.1 ppm (CH-OH), ~4.1 ppm (CH₂-O)
Physical State White to pale yellow solidWhite crystalline solid

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-phenoxy-1-phenylethanol. Retrieved from: 1

  • Royal Society of Chemistry (RSC). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from: 2

  • Royal Society of Chemistry (RSC). Self-hydrogen transfer hydrogenolysis of β-O-4 linkages in lignin catalyzed by MIL-100(Fe) - Supporting Information. Retrieved from: 3

Sources

Application

High-performance liquid chromatography (HPLC) method for 1-(2-Methoxyphenyl)-2-phenoxyethanol

Executive Summary & Scientific Context 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS 1273871-61-6) is an important aromatic alcohol utilized primarily as an organic synthesis intermediate and a simplified -O-4 lignin model c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS 1273871-61-6) is an important aromatic alcohol utilized primarily as an organic synthesis intermediate and a simplified


-O-4 lignin model compound. Because its synthesis often involves complex coupling reactions (such as Williamson ether synthesis), crude mixtures frequently contain unreacted phenolic precursors, structural isomers, and polymerized byproducts.

This application note provides a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise purity assessment and reaction monitoring of this compound.

Mechanistic Rationale & Method Design (E-E-A-T)

As a Senior Application Scientist, it is critical not just to list parameters, but to understand the causality behind the chromatographic behavior of the analyte.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected as the primary stationary phase. The target molecule possesses two aromatic rings and moderate hydrophobicity. Alkyl-bonded phases like C18 provide highly predictable van der Waals interactions for aromatic alcohols, ensuring reliable retention and baseline resolution from polar synthetic precursors[1].

  • Mobile Phase & Elution Strategy: A binary gradient of Water and Acetonitrile is employed. Acetonitrile offers lower viscosity and superior mass transfer kinetics compared to methanol, yielding sharper peaks for aromatic ethers. A gradient elution is strictly required here; it ensures that highly hydrophobic byproducts (e.g., polymerized lignin models) are efficiently washed from the column, preventing ghost peaks in subsequent injections[2].

  • Buffer Causality: While 1-(2-Methoxyphenyl)-2-phenoxyethanol is a neutral ether/alcohol, unreacted precursors (like guaiacol or phenol derivatives) are weakly acidic. The addition of 0.1% Formic Acid (pH ~2.7) suppresses the ionization of these phenolic impurities. Keeping these impurities fully protonated prevents peak tailing and retention time drift, ensuring a robust method[3].

  • Detection: The methoxy and phenoxy substituents act as strong auxochromes. UV detection at 270 nm is selected to maximize the signal-to-noise ratio for the aromatic rings while avoiding the high background noise of the solvent cutoff region.

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultrapure water (18.2 M

    
    cm). Mix thoroughly and degas via sonication for 10 minutes.
    
  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile. Degas via sonication for 10 minutes prior to placing on the instrument.

Standard and Sample Preparation

Critical Insight: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent mismatch," leading to severe peak splitting or fronting.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Methoxyphenyl)-2-phenoxyethanol reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the solid, then dilute to volume with ultrapure water.

  • Working Sample Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.

Instrumental Conditions & Data Presentation

Table 1: HPLC Instrumental Parameters
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Thermostatted)
Detection Wavelength UV at 270 nm
Run Time 20 Minutes
Table 2: Gradient Elution Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Initial Hold
2.07030Isocratic Hold
12.01090Linear Gradient
15.01090Column Wash
15.17030Return to Initial
20.07030Re-equilibration

System Suitability & Troubleshooting

A method is only as trustworthy as its self-validation mechanisms. Before analyzing unknown samples, inject the Working Standard Solution in replicate (n=5) to ensure the system meets the following criteria:

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) ~8.5 ± 0.2 minPump proportioning valve failure or temperature drift.
Tailing Factor (

)

1.5
Secondary interactions with silanols; column degradation.
Theoretical Plates (

)

5,000
Loss of column efficiency; void volume at column head.
Area % RSD

2.0%
Autosampler precision issues or incomplete sample loop filling.

Troubleshooting Action Plan:

  • If Peak Tailing Occurs: Replace the inlet frit. If tailing persists, flush the column with 100% Acetonitrile to remove strongly retained lipophilic contaminants. Ensure the mobile phase pH is strictly < 3.0.

  • If Retention Time Drifts: Verify the column oven stability at 30°C. Perform a pump leak test to ensure the binary gradient is being delivered accurately.

Analytical Workflow Visualization

HPLC_Workflow A 1-(2-Methoxyphenyl)-2-phenoxyethanol B Sample Prep: 50% MeCN Diluent A->B C Injection: 10 µL Volume B->C D Separation: C18 Column (Gradient) C->D E Detection: UV at 270 nm D->E F Analysis: Integration & Purity E->F

Analytical workflow for the RP-HPLC analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol.

References

  • Title: Chapter 6 Method development in reversed-phase chromatography Source: ResearchGate URL
  • Title: Synthesis of a lignin polymer model consisting of only phenolic β-O-4 linkages and testing its reactivity under alkaline conditions Source: ResearchGate URL
  • Title: A Comparative Guide to High-Performance Liquid Chromatography (HPLC)

Sources

Method

Advanced GC-MS Protocols for the Analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol: A Comprehensive Guide for Researchers

This technical guide provides a detailed framework for the analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed framework for the analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers in-depth protocols, explains the scientific rationale behind methodological choices, and presents a comprehensive approach to ensure data integrity and reproducibility.

Introduction: The Significance of 1-(2-Methoxyphenyl)-2-phenoxyethanol

1-(2-Methoxyphenyl)-2-phenoxyethanol belongs to the class of aromatic ether alcohols. Its structural relative, 2-phenoxyethanol, is widely utilized as a preservative in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial activity.[1][2][3] The introduction of a methoxyphenyl group, specifically the guaiacol (2-methoxyphenol) moiety, suggests potential applications in pharmaceutical and fragrance industries.[4][5][6] Guaiacol and its derivatives are known for their antiseptic, expectorant, and local anesthetic properties, and they also serve as precursors in the synthesis of various flavorants and fragrances.[4][7] Accurate and reliable analytical methods are therefore crucial for quality control, impurity profiling, and metabolic studies of such compounds.

Part 1: Foundational Principles of the GC-MS Methodology

Gas chromatography-mass spectrometry is the analytical technique of choice for volatile and semi-volatile compounds like 1-(2-Methoxyphenyl)-2-phenoxyethanol. The methodology is predicated on two key principles: the separation of the analyte from a mixture by gas chromatography and its subsequent identification and quantification by mass spectrometry.

Gas Chromatography: Achieving Optimal Separation

The success of the analysis hinges on the effective separation of the target analyte from the sample matrix and any potential impurities. Key considerations for the gas chromatographic method include column selection, temperature programming, and inlet parameters.

Column Selection: The Polarity Paradigm

The choice of the GC column's stationary phase is dictated by the polarity of the analyte. 1-(2-Methoxyphenyl)-2-phenoxyethanol possesses both polar (hydroxyl group) and moderately polar (ether linkages, aromatic rings) characteristics. Therefore, a mid-polarity stationary phase is recommended to achieve a balance of interactions, leading to good peak shape and resolution.

  • Recommended Column: A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust starting point. This column offers a good balance for separating compounds with varying polarities. For more polar analytes or to resolve specific impurities, a higher polarity column, such as one containing a polyethylene glycol (wax) stationary phase, could be considered.[8]

Temperature Programming: The Elution-Refinement Tool

A temperature gradient is essential for the timely elution of the analyte while ensuring sharp peaks and good separation from other components.

  • Initial Oven Temperature: A lower starting temperature (e.g., 70-100 °C) allows for the proper focusing of the analyte at the head of the column.

  • Ramp Rate: A moderate ramp rate (e.g., 10-20 °C/min) facilitates the separation of compounds with different boiling points.

  • Final Temperature: The final temperature should be high enough to ensure the elution of all components of interest and to clean the column for the next injection, but should not exceed the column's maximum operating temperature.

Inlet Parameters: Ensuring Efficient Vaporization and Transfer

The injector temperature and mode are critical for the quantitative transfer of the analyte onto the GC column without discrimination or degradation.

  • Injector Temperature: A temperature of 250-280 °C is typically sufficient to ensure the rapid vaporization of 1-(2-Methoxyphenyl)-2-phenoxyethanol without causing thermal degradation.

  • Injection Mode: A splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte to the column. For more concentrated samples, a split injection can be used to prevent column overload.

Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Ionization Technique: Electron Ionization (EI)

Electron ionization (EI) at the standard 70 eV is the most common and robust ionization technique for GC-MS. It generates a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.

Mass Analyzer: Quadrupole for Reliability

A quadrupole mass analyzer is a workhorse in routine GC-MS analysis, offering a good balance of sensitivity, resolution, and cost-effectiveness.

Part 2: Detailed Application Protocols

This section provides a step-by-step protocol for the GC-MS analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix and present it in a suitable solvent for GC-MS injection.

Protocol 2.1.1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Methoxyphenyl)-2-phenoxyethanol reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for calibration.

Protocol 2.1.2: Sample Extraction (from a non-polar matrix)

  • Accurately weigh a known amount of the sample into a centrifuge tube.

  • Add a measured volume of a suitable extraction solvent (e.g., hexane followed by a more polar solvent like ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and application.

Parameter Value Rationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (5%-phenyl)-methylpolysiloxaneProvides good separation for moderately polar compounds.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimal for most capillary columns.
Inlet Temperature260 °CEnsures efficient vaporization without degradation.
Injection Volume1 µLStandard volume for capillary GC.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Maximizes sensitivity or prevents column overload.
Oven ProgramInitial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Provides good separation and column cleaning.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization with reproducible fragmentation.
Ion Source Temp.230 °CStandard temperature for EI.
Quadrupole Temp.150 °CStandard temperature for quadrupole analyzers.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Mass Rangem/z 40 - 450Covers the expected mass range of the analyte and its fragments.
Scan RateDependant on peak width, aim for >10 scans across the peakEnsures good peak definition for quantification.
Data Analysis and Interpretation

Identification: The primary identification of 1-(2-Methoxyphenyl)-2-phenoxyethanol is based on its retention time and the comparison of its mass spectrum with a reference or library spectrum. In the absence of a library spectrum, the fragmentation pattern can be predicted and compared to the acquired spectrum.

Predicted Fragmentation Pattern:

The fragmentation of 1-(2-Methoxyphenyl)-2-phenoxyethanol under EI is expected to be driven by the presence of the hydroxyl, ether, and aromatic functionalities.

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C15H16O3, MW = 244.28 g/mol ) may be observed, though it might be of low intensity due to the lability of the alcohol group.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. This would lead to the formation of a resonance-stabilized cation.

  • Ether Cleavage: Cleavage of the C-O bonds of the ether linkages is also expected.

  • Loss of Water (M-18): Dehydration is a characteristic fragmentation for alcohols.

  • Fragments from the Aromatic Rings: Ions corresponding to the phenoxy group (m/z 93) and the methoxyphenyl group (m/z 107, 121) are anticipated.

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the analyte against the concentration of the working standards. The concentration of the analyte in the sample can then be determined from this curve.

Part 3: Ensuring Scientific Integrity and Trustworthiness

A robust analytical method requires a thorough validation process to demonstrate its suitability for the intended purpose.

Method Validation: A Pillar of Trustworthiness

Method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration data should yield a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System Suitability: Verifying Performance

Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak area reproducibility, retention time stability, and peak shape.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Vial Autosampler Vial Filtration->Vial Injector GC Injector Vial->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS Detector Detector MS->Detector Chromatogram Chromatogram Detector->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Quantification Quantification Spectrum->Quantification Report Final Report Quantification->Report

Sources

Application

1H NMR and 13C NMR sample preparation for 1-(2-Methoxyphenyl)-2-phenoxyethanol

Application Note: High-Resolution NMR Sample Preparation for 1-(2-Methoxyphenyl)-2-phenoxyethanol Abstract & Scope This technical guide outlines the rigorous sample preparation and acquisition protocols for 1-(2-Methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Sample Preparation for 1-(2-Methoxyphenyl)-2-phenoxyethanol

Abstract & Scope

This technical guide outlines the rigorous sample preparation and acquisition protocols for 1-(2-Methoxyphenyl)-2-phenoxyethanol , a structural motif often encountered in lignin model compounds and pharmaceutical intermediates.[1] Due to the presence of an asymmetric center, a hydroxyl group, and two distinct aromatic systems (a guaiacyl-like 2-methoxyphenyl ring and a phenoxy ring), this molecule presents specific challenges regarding solubility, diastereotopic proton resolution, and labile proton exchange. This protocol prioritizes spectral clarity, reproducibility, and artifact minimization.[1]

Chemical Context & Solvation Strategy

The target molecule contains a secondary alcohol and ether linkages.[1] The choice of solvent dictates the visibility of the hydroxyl proton and the resolution of the aliphatic ABX system (the -CH(OH)-CH


-O- moiety).
Solvent Selection Decision Matrix
FeatureChloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
DMSO-

Recommendation
Solubility High (Excellent for non-polar/moderately polar)High (Universal for polar organics)Both are suitable.
-OH Proton Often invisible or broad (rapid exchange).[1]Sharp Doublet (Exchange suppressed).[1]Use DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

for full structural assignment.
Viscosity Low (Sharp lines, easy shimming).[1]High (Slight line broadening).Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

for routine purity checks.
Water Peak ~1.56 ppm (Variable).[1]~3.33 ppm (Strong H-bonding).[1]Monitor water overlap with aliphatic signals.[1]

Scientific Rationale: For de novo structural characterization, DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  is the superior choice. The strong hydrogen-bonding capability of DMSO slows the intermolecular exchange of the hydroxyl proton.[1] This allows the observation of the vicinal coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) between the hydroxyl proton and the methine proton (CH-OH), appearing as a doublet. This coupling confirms the presence of the secondary alcohol and aids in stereochemical analysis.

Experimental Protocol: Step-by-Step

Phase 1: Sample Mass & Preparation

Objective: Maximize Signal-to-Noise (S/N) ratio while preventing concentration-dependent viscosity broadening.

ExperimentTarget Mass (mg)Concentration (mM)Rationale
1H NMR 5 – 10 mg~30 – 60 mMAvoids radiation damping; ensures sharp lines.[1]
13C NMR 30 – 50 mg~150 – 250 mM13C is 1/6000th as sensitive; higher mass reduces scan time.[1]

Protocol:

  • Weighing: Weigh the solid 1-(2-Methoxyphenyl)-2-phenoxyethanol into a clean 1.5 mL GC vial or small scintillation vial. Do not weigh directly into the NMR tube to prevent static adherence of powder to the upper walls.[1]

  • Solvation: Add 0.65 mL of the selected solvent (

    
     or 
    
    
    
    ).
    • Note: 0.6 mL is the standard volume for 5mm tubes to achieve a 4.5–5.0 cm depth.[1]

  • Mixing: Vortex or sonicate gently until the solution is optically clear.

    • Self-Validating Check: Hold the vial against a light source.[1] If any turbidity or particulates are visible, the spectrum will suffer from poor lineshape (broadening).[1]

Phase 2: Filtration & Transfer (Critical)

Solid particulates distort the magnetic field homogeneity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), leading to poor shimming.
  • Preparation: Pack a small plug of glass wool (not cotton, which can leach impurities into DMSO) into the neck of a clean Pasteur pipette.[1]

  • Filtration: Filter the solution directly into the 5mm NMR tube.

  • Depth Check: Ensure the liquid column height is 4.5 cm to 5.0 cm .

    • Too Low: Vortexing near the coil causes shimming errors.[1]

    • Too High: Wasted solvent and potential temperature gradients.[1]

Phase 3: Acquisition Parameters

Instrument: 400 MHz or higher recommended.

1H NMR Parameters:

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (CDCl

    
    ) to 32 (DMSO).
    
  • Spectral Width: -2 to 14 ppm.[1]

13C NMR Parameters:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.[1]

  • Scans (NS): 1024 – 4096 (Dependent on concentration).[1]

Visualization of Workflows

Figure 1: Sample Preparation Logic Flow

SamplePrep Start Start: 1-(2-Methoxyphenyl)-2-phenoxyethanol Goal Define Goal Start->Goal Routine Routine Purity Check Goal->Routine Quick Check Structure Full Structural Assignment (Stereochemistry/OH Coupling) Goal->Structure Detailed Analysis Solvent1 Select Solvent: CDCl3 (Cheap, Sharp Lines) Routine->Solvent1 Solvent2 Select Solvent: DMSO-d6 (Visible OH, Diastereotopicity) Structure->Solvent2 Prep Weigh 10-30mg into Vial Solvent1->Prep Solvent2->Prep Dissolve Add 0.65 mL Solvent Vortex/Sonicate Prep->Dissolve Check Visual Check: Is solution clear? Dissolve->Check Filter Filter through Glass Wool Check->Filter No (Cloudy) Transfer Transfer to 5mm Tube (Depth: 4.5-5.0 cm) Check->Transfer Yes (Clear) Filter->Transfer Acquire Acquire Spectrum Transfer->Acquire

Caption: Decision tree for solvent selection and step-by-step sample preparation workflow ensuring high-fidelity spectral data.

Expected Spectral Features (Self-Validation)

When analyzing the spectrum, verify these key signals to confirm successful preparation:

  • The Methoxy Singlet: A sharp singlet integrating to 3H around 3.80 – 3.85 ppm .[1] If this is split or broad, check for shimming issues or aggregation.

  • The Aliphatic ABX System:

    • The -CH(OH)- proton will appear as a doublet of doublets (dd) or multiplet around 5.0 – 5.3 ppm .[1]

    • The -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -O-  protons are diastereotopic (non-equivalent). They will appear as two distinct multiplets (dd) in the 3.9 – 4.2 ppm  range.[1]
      
    • Validation: In

      
      , the OH proton should appear as a doublet around 5.5 ppm  (coupling to the CH).
      
  • Aromatic Region (6.8 – 7.5 ppm):

    • Look for the specific pattern of the 2-substituted ring (ortho-disubstitution pattern) and the phenoxy ring (mono-substitution).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Broad Peaks Poor Shimming or Paramagnetic Impurities.[1]Re-shim (top/bottom).[1][2] If persistent, filter sample again to remove micro-particulates.[1]
Split Peaks (Singlets look like doublets) Poor Field Lock (Z0 drift).Check lock level. Ensure sample depth is correct (centered in coil).[1]
Missing OH Peak Chemical Exchange.[1]Sample is likely wet or in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

. Dry sample or switch to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Extra Peaks Solvent Impurities.[3]Check for Acetone (2.17 ppm) or Water (

: 1.56,

: 3.33). Dry tube before use.[1][3][4]

References

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] "1-(2-Methoxyphenyl)-2-phenoxyethanol Properties." PubChem Database. [Link]

Sources

Method

Investigative Protocol: 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) as a Novel Preservative

This guide is structured as a high-level Investigative Application Note designed for a Senior R&D Scientist evaluating a New Chemical Entity (NCE). Since 1-(2-Methoxyphenyl)-2-phenoxyethanol (referred to herein as MPPE )...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Investigative Application Note designed for a Senior R&D Scientist evaluating a New Chemical Entity (NCE).

Since 1-(2-Methoxyphenyl)-2-phenoxyethanol (referred to herein as MPPE ) is a structural derivative of the standard preservative Phenoxyethanol (PE) , this protocol focuses on comparative profiling . It investigates whether the addition of the 2-methoxyphenyl moiety enhances antimicrobial potency (via increased lipophilicity) without compromising solubility or safety.

Executive Summary & Structural Rationale

Objective: To evaluate MPPE as a broad-spectrum preservative for pharmaceutical and cosmetic formulations. Rationale: Phenoxyethanol (PE) is a standard glycol ether preservative effective against Gram-negative bacteria but weaker against fungi. The structural modification in MPPE—adding a 2-methoxyphenyl group to the ethanol backbone—is hypothesized to increase the partition coefficient (LogP). Hypothesis: Increased lipophilicity will enhance membrane partitioning, potentially lowering the Minimum Inhibitory Concentration (MIC) against resistant Gram-positive bacteria (S. aureus) and fungi (A. brasiliensis), while maintaining the safety profile of the glycol ether class.

Experimental Workflow Overview

The following workflow ensures a "Fail-Fast" investigative approach, prioritizing physicochemical feasibility before extensive biological testing.

ExperimentalWorkflow Start Compound Synthesis & Purification (>98%) PhysChem Phase 1: Physicochemical Profiling (LogP, Solubility) Start->PhysChem MicroScreen Phase 2: Antimicrobial Screening (MIC/MBC) PhysChem->MicroScreen If Sol > 0.5% MoA Phase 3: Mechanism of Action (Membrane Leakage) MicroScreen->MoA If MIC < PE Challenge Phase 4: Preservative Challenge (USP <51>) MicroScreen->Challenge Select Candidate Safety Phase 5: Cytotoxicity (HaCaT/MTT) Challenge->Safety

Figure 1: Strategic workflow for validating MPPE. The process includes "stop/go" decision gates based on solubility and comparative efficacy against Phenoxyethanol.

Phase 1: Physicochemical Characterization

Before efficacy testing, the solvent capabilities and lipophilicity must be defined to ensure the molecule can be formulated in aqueous systems.

Protocol 1.1: Partition Coefficient (LogP) Determination

Method: Shake-Flask Method (OECD 107) or HPLC estimation. Relevance: Preservatives must partition into the microbial cell membrane.

  • Target LogP: 1.5 – 2.5 (Ideal balance for membrane penetration vs. water solubility).

  • Procedure:

    • Dissolve MPPE in Octanol-saturated water.

    • Mix with Water-saturated octanol.

    • Separate phases and analyze MPPE concentration via HPLC-UV (270 nm).

    • Calculation:

      
      .
      
Protocol 1.2: Aqueous Solubility Limit

Method: Saturation Shake-Flask.

  • Critical Threshold: The compound must be soluble at levels at least 2x the expected MIC (typically > 1.0% w/w).

  • Comparison: Phenoxyethanol is soluble ~2.6% in water.[1][2] MPPE is expected to be lower due to the methoxy-phenyl bulk.

Phase 2: Antimicrobial Efficacy Profiling

This phase determines the intrinsic potency of MPPE compared to the benchmark (Phenoxyethanol).

Protocol 2.1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution). Organism Panel:

  • Staphylococcus aureus (Gram+): ATCC 6538[3]

  • Pseudomonas aeruginosa (Gram-): ATCC 9027[3]

  • Escherichia coli (Gram-): ATCC 8739[3]

  • Candida albicans (Yeast): ATCC 10231[3]

  • Aspergillus brasiliensis (Mold): ATCC 16404

Step-by-Step Methodology:

  • Stock Prep: Prepare 20% (w/v) MPPE stock in DMSO or Propylene Glycol.

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi) in a 96-well plate. Range: 10,000 ppm (1%) down to 19 ppm.

  • Inoculation: Add standardized inoculum (

    
     CFU/mL) to each well.
    
  • Incubation:

    • Bacteria: 35°C for 24 hours.

    • Fungi: 25°C for 48-72 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Data Presentation Template:

OrganismPhenoxyethanol (Benchmark)MPPE (Test)Interpretation
S. aureus0.60% - 1.00%TBD Expect Lower (Better)
P. aeruginosa0.40% - 0.60%TBD Monitor for resistance
C. albicans0.40% - 0.80%TBD Critical for broad spectrum

Phase 3: Mechanism of Action (MoA)

Understanding how MPPE works is vital for regulatory justification and predicting synergy. We hypothesize MPPE acts via membrane disruption , similar to other phenolics.

Protocol 3.1: Potassium ( ) Leakage Assay

Rationale: If MPPE disrupts the cytoplasmic membrane, intracellular potassium will leak out immediately. Method:

  • Wash S. aureus cells and resuspend in HEPES buffer.

  • Add MPPE at

    
     MIC.
    
  • Measure extracellular

    
     concentration using a Potassium Ion-Selective Electrode (ISE)  at 0, 5, 10, 30, and 60 minutes.
    
  • Control: Cetylpyridinium chloride (Positive Control), Untreated (Negative).

MoA Step1 MPPE Adsorption to Cell Wall Step2 Partitioning into Lipid Bilayer (Driven by Methoxyphenyl lipophilicity) Step1->Step2 Step3 Expansion of Membrane Surface Area Step2->Step3 Step4 Loss of Membrane Integrity (K+ / ATP Leakage) Step3->Step4 Step5 Cell Death (Bactericidal) Step4->Step5

Figure 2: Proposed Mechanism of Action. The methoxy group enhances Step 2, accelerating membrane destabilization.

Phase 4: Preservative Challenge Test (USP <51>)

Once MIC is established, the molecule must be tested in a real formulation environment.

Protocol 4.1: USP <51> Adaptation

Formulation Base: Simple O/W Emulsion (pH 6.0) containing 1.0% MPPE (or at MIC). Method:

  • Inoculation: Inoculate 5 separate containers of the product with the 5 test organisms (

    
     to 
    
    
    
    CFU/g).
  • Sampling: Remove aliquots at Day 7, 14, and 28.

  • Neutralization: Dilute samples in Dey-Engley (D/E) Neutralizing Broth to quench the preservative before plating. Crucial: Validate neutralization efficacy for MPPE beforehand.

  • Criteria (Category 1 Products):

    • Bacteria:

      
       log reduction by Day 7; 
      
      
      
      log reduction by Day 14; No increase at Day 28.
    • Yeast/Mold: No increase from initial count at Day 14 and 28.

Phase 5: Safety Assessment (In Vitro)

New preservatives often fail due to skin irritation.

Protocol 5.1: MTT Cytotoxicity Assay

Cell Line: Human Keratinocytes (HaCaT). Method:

  • Seed HaCaT cells in 96-well plates.

  • Expose cells to MPPE (0.1% to 1.0%) for 24 hours.

  • Add MTT reagent; mitochondrial reductase converts it to purple formazan in viable cells.

  • Output: Calculate

    
     (Concentration inhibiting 50% viability).
    
  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 10 (Ideally > 100).

References

  • United States Pharmacopeia (USP). (2023). USP <51> Antimicrobial Effectiveness Testing. USP-NF.[4]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

  • European Chemicals Agency (ECHA). (2024). Phenoxyethanol: Substance Information and Registration Data.

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703-715. (Reference for Membrane Leakage Protocols).

  • Organization for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

Sources

Application

Experimental protocol for testing the biological activity of 1-(2-Methoxyphenyl)-2-phenoxyethanol

Application Note & Experimental Protocol Topic: A Phased Approach to Investigating the Biological Activity of 1-(2-Methoxyphenyl)-2-phenoxyethanol Audience: Researchers, scientists, and drug development professionals. Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Topic: A Phased Approach to Investigating the Biological Activity of 1-(2-Methoxyphenyl)-2-phenoxyethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the preliminary biological evaluation of the novel compound, 1-(2-Methoxyphenyl)-2-phenoxyethanol. Drawing from its structural analogy to Guaifenesin, a known expectorant and centrally-acting muscle relaxant, we hypothesize that this compound may possess muscle relaxant and analgesic properties. This guide outlines a logical, phased approach, beginning with essential in vitro cytotoxicity screening to establish a safe therapeutic window, followed by a suite of well-established in vivo assays in rodent models to assess its potential neuropharmacological activities. Each protocol is presented with detailed, step-by-step instructions and explains the scientific rationale behind experimental choices, ensuring a self-validating and robust investigation.

Introduction & Scientific Rationale

The early stages of drug discovery involve a systematic process of identifying and characterizing novel chemical entities for their therapeutic potential.[1] The compound 1-(2-Methoxyphenyl)-2-phenoxyethanol presents an intriguing profile for investigation. Its structure contains a 2-methoxyphenyl moiety, which is a key pharmacophore in Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), a widely used over-the-counter expectorant that also exhibits muscle relaxant properties.[2][3] Guaifenesin is thought to exert its effects through mechanisms that include the stimulation of vagal afferent nerves in the gastric mucosa, leading to a reflex increase in airway fluid secretion (the gastro-pulmonary reflex).[4][5]

The structural similarity between 1-(2-Methoxyphenyl)-2-phenoxyethanol and Guaifenesin provides a strong rationale for investigating its potential as a skeletal muscle relaxant. Furthermore, the phenoxyethanol component is a well-characterized glycol ether, known to be rapidly metabolized and eliminated, primarily as phenoxyacetic acid.[6][7] This understanding of a key structural component informs our approach to predicting its metabolic fate.

This guide proposes a tiered screening cascade, a fundamental strategy in preclinical research, to efficiently evaluate the compound's biological activity.[1][8] We will begin with foundational in vitro cytotoxicity assays to determine the compound's effect on cell viability, a critical first step in any drug safety assessment.[9] This establishes a safe concentration range for further testing and eliminates overtly toxic candidates early in the process.[10] Subsequently, we will progress to in vivo models to directly test for muscle relaxant and analgesic activities, which are common co-therapies. This structured approach ensures that resources are used efficiently and that the resulting data is robust and interpretable, paving the way for more advanced mechanistic studies.

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vivo Efficacy Screening Compound 1-(2-Methoxyphenyl)-2-phenoxyethanol Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Test Compound DoseRange Determine Non-Toxic Dose Range (IC50) Cytotoxicity->DoseRange Generate Data MuscleRelaxant Muscle Relaxant Assays (Rota-Rod, Inclined Plane) DoseRange->MuscleRelaxant Guide Dosing Analgesic Analgesic Assays (Writhing, Hot Plate) DataAnalysis Efficacy & Potency Evaluation MuscleRelaxant->DataAnalysis Analgesic->DataAnalysis

Figure 1: A tiered experimental workflow for evaluating the biological activity of the test compound.

Preliminary Characterization: Solubility and Stability

Rationale: Accurate and reproducible biological data is contingent on the precise preparation of test solutions. Before initiating any biological assays, it is imperative to determine the solubility and stability of 1-(2-Methoxyphenyl)-2-phenoxyethanol in the vehicles that will be used for in vitro and in vivo experiments (e.g., Dimethyl sulfoxide (DMSO), ethanol, saline, cell culture media). This ensures the compound is fully dissolved at the desired concentrations and does not precipitate during the experiment, which would lead to inaccurate dosing.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Perform serial dilutions of the stock solution into aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) to determine the highest concentration at which the compound remains in solution.

  • Visually inspect for precipitation immediately after dilution and after incubation under experimental conditions (e.g., 24 hours at 37°C).

  • The final concentration of the vehicle (e.g., DMSO) in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.

In Vitro Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to assess cell metabolic activity.[11] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a rapid and sensitive method to determine the compound's 50% inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[10] This value is essential for selecting non-toxic concentrations for subsequent cell-based assays and for providing an initial indication of the compound's therapeutic index.

Materials:

  • Human cervical adenocarcinoma (HeLa) or human lung carcinoma (A549) cell lines.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1-(2-Methoxyphenyl)-2-phenoxyethanol (Test Compound).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X working stock of the test compound by serially diluting it in complete medium from a high-concentration stock (e.g., 100 mM in DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot the % Cell Viability against the log concentration of the compound. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.

Table 1: Example Data Presentation for IC50 Values of 1-(2-Methoxyphenyl)-2-phenoxyethanol

Cell Line Exposure Time (hours) IC50 (µM) ± SD
HeLa 24 Value
HeLa 48 Value
A549 24 Value
A549 48 Value

SD: Standard Deviation from three independent experiments.

In Vivo Protocols: Muscle Relaxant & Analgesic Activity

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Animal Model: Swiss albino mice (20-25 g) are a suitable model for these initial screening assays.[12] Animals should be acclimatized for at least one week before the experiment with free access to food and water.

Muscle Relaxant Activity

Rationale: A compound with central muscle relaxant properties will impair motor coordination and reduce muscle tone. The Rota-rod and Inclined Plane tests are standard, non-invasive methods to quantify these effects.[12][13]

Start Acclimatize Mouse to Rota-Rod (2-3 trials) Group Group & Weigh Animals (n=6 per group) Start->Group Dose Administer Treatment (i.p.) - Vehicle - Diazepam (2 mg/kg) - Test Compound (Dose 1, 2, 3) Group->Dose Test Place Mouse on Rotating Rod (e.g., 25 rpm) at set time points (30, 60, 90, 120 min) Dose->Test Record Record 'Fall-off Time' (Cut-off: 180 seconds) Test->Record Analysis Analyze & Compare Mean Fall-off Times Across Groups Record->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-(2-Methoxyphenyl)-2-phenoxyethanol

An in-depth technical guide by a Senior Application Scientist. This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of crude 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of crude 1-(2-Methoxyphenyl)-2-phenoxyethanol. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during purification and offers systematic, field-proven solutions to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers dealing with a new, crude compound.

Q1: What are the most likely impurities in my crude 1-(2-Methoxyphenyl)-2-phenoxyethanol sample?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical Williamson ether synthesis or epoxide ring-opening reaction, common impurities include:

  • Unreacted Starting Materials: Such as 2-methoxyphenol and a phenoxy-epoxide or 2-phenoxyethanol and a methoxyphenyl halide.[1]

  • Side-Reaction Byproducts: This can include dimers or polymers, such as 2-(2-phenoxyethoxy)ethanol, especially if reaction temperatures were too high.[2] Positional isomers may also be present depending on the precursors.

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., DMF, acetonitrile, dichloromethane) may be present.

  • Inorganic Salts: Salts formed during the reaction (e.g., sodium bromide, sodium chloride) are typically removed during aqueous work-up but can persist in trace amounts.

Q2: Which purification method should I try first: recrystallization or chromatography?

A2: The choice of the initial purification method depends on the physical state and preliminary purity of your crude product.

  • For Crude Solids: Recrystallization is often the most efficient first choice for purifying solids.[3] It is scalable, cost-effective, and can yield highly pure material if a suitable solvent is found.[4]

  • For Crude Oils or Highly Impure Solids: Flash column chromatography is the preferred method. It is highly effective at separating compounds with different polarities and is invaluable when recrystallization fails or when impurities have solubilities similar to the product.[5]

The workflow below can help guide your decision.

G Start Crude 1-(2-Methoxyphenyl) -2-phenoxyethanol Assess Is the crude material a solid? Start->Assess Recrystallize Attempt Recrystallization Assess->Recrystallize  Yes Chromatography Perform Flash Column Chromatography Assess->Chromatography  No (Oil/Gummy) PurityCheck Assess Purity (TLC, MP, NMR) Recrystallize->PurityCheck End High-Purity Product Chromatography->End PurityCheck->Chromatography  Purity insufficient PurityCheck->End  Purity >98%

Caption: Decision workflow for selecting the primary purification technique.

Q3: How do I assess the purity of my final product?

A3: A combination of methods should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot suggests high purity.

  • Melting Point Analysis: A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity for a crystalline solid.[6] Impurities typically cause melting point depression and broadening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the molecular weight of the desired product.[1][8]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses the most common issues.[4][9]

Q1: My compound won't dissolve, even in the boiling solvent.

A1: This indicates that the solvent is not polar enough or that you have not added a sufficient volume.

  • Causality: The energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of your solid.

  • Solutions:

    • Increase Solvent Volume: Add more solvent in small portions to the boiling mixture. Be cautious not to add too much, as this will reduce your final yield.

    • Switch to a More Polar Solvent: Based on the structure (ether and alcohol groups), 1-(2-Methoxyphenyl)-2-phenoxyethanol is a moderately polar compound. If you are using a non-polar solvent like hexanes, it will likely be insoluble. Try a more polar solvent like isopropanol, ethanol, or acetone.

    • Use a Co-Solvent System: If the compound is very soluble in one solvent (e.g., dichloromethane) and insoluble in another (e.g., hexanes), you can use a two-solvent system. Dissolve the compound in a minimal amount of the "good" hot solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[10]

Q2: My compound "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The solubility of the compound is so high that it separates as a liquid phase rather than a solid crystal lattice upon cooling.

  • Solutions:

    • Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, then add more hot solvent (10-20% more) and allow it to cool again slowly.[6]

    • Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, switch to one with a lower boiling point.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation.

Q3: No crystals have formed after the solution has cooled to room temperature.

A3: This means the solution is not sufficiently supersaturated, or the nucleation process has not initiated.

  • Causality: Either too much solvent was used, or there are no nucleation sites for crystal growth to begin.[10]

  • Solutions (in order of application):

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The small glass particles scratched off can act as nucleation sites.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

    • Reduce Solvent Volume: If the above methods fail, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

G Start Recrystallization Issue: 'Oiling Out' Cause1 Possible Cause 1: Solution is supersaturated above compound's melting point. Start->Cause1 Cause2 Possible Cause 2: Cooling rate is too fast. Start->Cause2 Solution1 Solution: 1. Reheat to dissolve oil. 2. Add more hot solvent (10-20%). 3. Cool slowly. Cause1->Solution1 Solution2 Solution: 1. Reheat to dissolve oil. 2. Allow flask to cool to RT undisturbed (e.g., insulated). Cause2->Solution2 Solution3 If problem persists: Change to a lower-boiling point solvent. Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting flowchart for an "oiling out" event during recrystallization.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a mainstay for purifying organic compounds. Success depends on the proper choice of stationary and mobile phases.[5] For a moderately polar compound like 1-(2-Methoxyphenyl)-2-phenoxyethanol, a normal-phase setup (silica gel) is standard.

Q1: How do I choose the right solvent system (mobile phase)?

A1: The goal is to find a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for your target compound on a TLC plate.

  • Causality: An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from less polar impurities (higher Rf) and more polar impurities (lower Rf).

  • Procedure:

    • Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.[11]

    • Run TLC plates: Spot your crude mixture on a TLC plate and elute it with different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

    • Adjust Polarity:

      • If the spot stays at the bottom (Rf ≈ 0), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

      • If the spot travels with the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the proportion of ethyl acetate.

Q2: My separation is poor; the spots are overlapping on the TLC and the fractions are mixed.

A2: Poor separation (low resolution) can be caused by several factors.

  • Causality: The solvent system may not be selective enough, or the column may have been prepared or loaded improperly.

  • Solutions:

    • Change the Solvent System: If increasing or decreasing polarity doesn't work, try a different solvent combination. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol (~1%) can alter the selectivity and improve separation.[11]

    • Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Pack the column carefully as a slurry to ensure it is homogeneous.

    • Minimize the Initial Band Size: Dissolve your crude sample in the minimum amount of solvent before loading it onto the column. A wide initial band will result in wide, overlapping bands during elution.[12] If the sample is not very soluble in the mobile phase, dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid and a suitable solvent has been identified (e.g., isopropanol).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 20 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the product by melting point and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying an oily or highly impure solid product. A 4:1 Hexanes:Ethyl Acetate solvent system is used as an example.

  • Column Preparation: Select an appropriately sized column. Pack it with silica gel as a slurry in the mobile phase (4:1 Hexanes:Ethyl Acetate). Ensure the silica bed is level and free of air bubbles.[12]

  • Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane or the mobile phase.

  • Loading: Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Elution: Add the mobile phase to the column and apply positive pressure. Begin collecting fractions. Monitor the elution process using TLC.[5]

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product (single spot at the correct Rf). Remove the solvent using a rotary evaporator to yield the purified 1-(2-Methoxyphenyl)-2-phenoxyethanol.

Section 5: Data Presentation

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Non-polar, good for chromatography mobile phase.
Dichloromethane403.1Good for dissolving moderately polar compounds; used in chromatography.[11]
Ethyl Acetate774.4Medium polarity, excellent for both chromatography and recrystallization.[11]
Isopropanol823.9Good polar solvent for recrystallization.
Ethanol784.3Good polar solvent for recrystallization; slightly more polar than isopropanol.[13]
Water10010.2Highly polar; can be used as an anti-solvent in recrystallization with alcohols.[6]

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

  • Vigyan Pratibha. (n.d.). Recrystallization. Retrieved from [Link]

  • Mierzejewska, J., & Daranowska, M. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023, May 1). 2-Phenoxyethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ymparisto.fi. (n.d.). Chemical: 2-Phenoxyethanol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • New Drug Approvals. (2016, December 1). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Retrieved from [Link]

  • Abdelhafid BOUSSOUF University center of Mila. (n.d.). PW 01: recrystallization. E-learning. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-(4-Methoxyphenyl)ethyl)-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenoxyethanol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-. WebBook. Retrieved from [Link]

  • ECHA. (n.d.). 2-phenoxyethanol - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • ResearchGate. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • PubMed. (2021, December 15). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol.
  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 26). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Publisso. (2025, August 8). 2-Phenoxyethanol. Retrieved from [Link]

Sources

Optimization

Identifying and removing impurities in 1-(2-Methoxyphenyl)-2-phenoxyethanol synthesis

Technical Support Center: 1-(2-Methoxyphenyl)-2-phenoxyethanol Synthesis & Purification Executive Summary & Compound Profile This guide addresses the synthesis, impurity profiling, and purification of 1-(2-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Methoxyphenyl)-2-phenoxyethanol Synthesis & Purification

Executive Summary & Compound Profile

This guide addresses the synthesis, impurity profiling, and purification of 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6). This compound is a critical


-O-4 lignin model dimer used to study bond cleavage protocols in biomass valorization and as a scaffold in medicinal chemistry.

Compound Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 244.29 g/mol

  • Structure: A glycol ether backbone linking a guaiacyl (2-methoxyphenyl) unit and a phenyl unit.

  • Key Feature: The

    
    -O-4 ether linkage (
    
    
    
    ) mimics the most abundant linkage in native lignin.

Synthesis Workflow & Critical Control Points

The standard synthesis follows a two-step protocol: nucleophilic substitution followed by carbonyl reduction. Impurities typically arise from incomplete conversion or competitive side reactions.

Figure 1: Synthesis Pathway and Impurity Genesis (Visualization of the reaction scheme with entry points for specific impurities)

SynthesisWorkflow SM1 2-Bromo-1-(2-methoxyphenyl) ethanone (Electrophile) Base K2CO3 / Acetone (Reflux) SM1->Base SM2 Phenol (Nucleophile) SM2->Base Inter Intermediate: 1-(2-Methoxyphenyl)- 2-phenoxyethanone Base->Inter Step 1: Substitution Imp1 Impurity A: Unreacted Phenol Base->Imp1 Excess Imp2 Impurity B: Residual Bromo-Ketone Base->Imp2 Incomplete RedAgent NaBH4 / MeOH (0°C to RT) Inter->RedAgent Product Target Product: 1-(2-Methoxyphenyl)- 2-phenoxyethanol RedAgent->Product Step 2: Reduction Imp3 Impurity C: Unreduced Ketone RedAgent->Imp3 Incomplete Imp4 Impurity D: Styrene Derivatives (Elimination) RedAgent->Imp4 Over-heating

Caption: Two-step synthesis workflow identifying critical control points where impurities (A-D) are introduced.

Impurity Profiling & Identification

Accurate identification is the prerequisite for removal. Use this table to correlate analytical data with specific impurities.

Impurity IDCompound NameOriginDiagnostic 1H NMR Signal (CDCl3)Removal Strategy
Impurity A PhenolExcess Reagent

6.8-7.3 (m, aromatic), broad OH singlet (variable)
Alkaline Wash (1M NaOH)
Impurity B 2-Bromo-1-(2-methoxyphenyl)ethanoneUnreacted SM

4.55 (s, 2H,

-Br)
Silica Gel Chromatography
Impurity C 1-(2-Methoxyphenyl)-2-phenoxyethanoneIntermediate

5.25 (s, 2H,

-O-Ph)
Recrystallization or Reduction
Impurity D Styrene DerivativesElimination Side Product

5.0-6.5 (vinylic protons, d/m)
Silica Gel Chromatography
Target 1-(2-Methoxyphenyl)-2-phenoxyethanol Product

5.10 (dd, 1H, CH-OH),

4.05 (m, 2H,

-O)
Recrystallization (EtOH)

Technical Note: The chemical shifts are approximate and may vary slightly based on concentration and solvent water content. The key diagnostic is the shift of the aliphatic protons from the singlet (ketone/bromo) to the doublet of doublets (alcohol).

Troubleshooting Guide (Q&A)

Phase 1: Reaction Optimization

Q: I see a persistent singlet at 4.55 ppm in my crude NMR after Step 1. What went wrong?

  • Diagnosis: This indicates unreacted 2-bromo-1-(2-methoxyphenyl)ethanone (Impurity B).

  • Root Cause: Insufficient reaction time, degraded base (

    
    ), or moisture in the solvent (acetone/DMF) inhibiting the 
    
    
    
    reaction.
  • Solution:

    • Ensure

      
       is anhydrous and finely ground.
      
    • Add a catalytic amount of Potassium Iodide (KI) to form the more reactive iodide species in situ (Finkelstein condition).

    • Extend reflux time. Do not proceed to Step 2 until this peak disappears, as the bromo-ketone is toxic and difficult to separate from the final alcohol.

Q: My yield is low, and the product is yellow/orange. Why?

  • Diagnosis: Formation of conjugated impurities (Impurity D) or phenol oxidation.

  • Root Cause: Reaction temperature too high or exposure to air during the basic step. Phenolate ions are susceptible to oxidation.

  • Solution: Perform Step 1 under an inert atmosphere (

    
     or Ar). Keep the reaction temperature strictly controlled (refluxing acetone is safer than DMF at high temps).
    
Phase 2: Purification & Work-up

Q: How do I completely remove excess phenol without column chromatography?

  • Protocol: Phenol (pKa ~10) is much more acidic than the product alcohol (pKa ~16-17).

    • Dissolve the crude mixture in Ethyl Acetate or Dichloromethane.

    • Wash 3x with 1M NaOH (or 10% KOH). The phenol converts to sodium phenoxide and partitions into the aqueous layer.

    • Wash 1x with Brine to remove residual base.

    • Dry over

      
      .
      
    • Verification: Check TLC; the UV-active spot for phenol (

      
       ~0.4-0.6 depending on eluent) should be absent.
      

Q: The ketone intermediate (Impurity C) won't go away after reduction. Can I separate it?

  • Insight: Separation of the ketone and alcohol by column chromatography can be tedious due to similar polarity.

  • Strategic Fix: Instead of separation, force the conversion.

    • Dissolve the crude material in Methanol.

    • Add an additional 0.5 equivalents of

      
      .
      
    • Stir at room temperature for 1-2 hours.

    • Quench with saturated

      
      .
      
    • Why this works: It is chemically more efficient to reduce the impurity to the product than to physically separate it.

Q: What is the best recrystallization solvent for the final product?

  • Recommendation: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve the crude solid in minimal hot Ethanol (~60°C).

    • Add hot Water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white needles. This typically removes trace amounts of oligomers and salts.

Analytical Validation Standards

To certify your material as "Research Grade" (>98% purity), it must pass these checks:

  • 1H NMR: Integration of the CH-OH proton (1H) vs. the OMe protons (3H) must be 1:3. No visible singlet at

    
     5.25 (Ketone).
    
  • TLC: Single spot in Hexane:EtOAc (7:3). Phenol stains brown with Iodine; Product is UV active.

  • Melting Point: The pure compound is a white solid. Sharp melting point range (typically 90-95°C, verify with specific isomer literature).

References

  • Lignin Model Synthesis Protocols

    • Title: Strategies Toward Synthesis and Conversion of Lignin Model Compounds
    • Source: National Institutes of Health (PMC) / ChemSusChem
    • URL:[Link]

  • Title: Methods for manufacturing phenoxyethanol (Purification Logic)
  • Alpha-Bromo Ketone Reactivity Title: 2-Bromo-1-(2-methoxyphenyl)ethanone: Properties and Reactivity Source: BenchChem
  • Cleavage of Beta-O-4 Models

    • Title: Cleavage of lignin β-O-4 ether bond via dehydroxylation-hydrogenation str
    • Source: Royal Society of Chemistry (Green Chemistry)
    • URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of 1-(2-Methoxyphenyl)-2-phenoxyethanol

Welcome to the Advanced Crystallization Support Center. 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6) is a critical -O-4 lignin model compound widely utilized in biomass depolymerization studies, organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6) is a critical


-O-4 lignin model compound widely utilized in biomass depolymerization studies, organic synthesis, and pharmaceutical development. Despite its relatively low molecular weight, researchers frequently encounter severe difficulties during its isolation. The primary challenge is its overwhelming tendency to undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystalline lattice.

This guide provides field-proven methodologies, mechanistic insights, and step-by-step protocols designed by Senior Application Scientists to help you overcome these thermodynamic and kinetic barriers.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why does my product constantly form a viscous oil instead of crystals upon cooling? A1: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS). 1-(2-Methoxyphenyl)-2-phenoxyethanol possesses high conformational flexibility around its ether linkages. Molecular dynamics simulations demonstrate that


-O-4 lignin models visit a large accessible conformational space with multiple energy minima separated by low barriers[1]. Because the molecule can adopt so many shapes in solution, the entropic penalty required to force it into a single, rigid conformation for crystal packing is extremely high. Consequently, as supersaturation increases during cooling, the solution crosses the spinodal curve before reaching the metastable zone limit for nucleation, resulting in a metastable oil phase rather than a crystal lattice.

G Supersaturated Supersaturated Solution 1-(2-Methoxyphenyl)-2-phenoxyethanol LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS Rapid cooling / Poor solvent (Entropically favored) Nucleation Crystal Nucleation (Kinetic Barrier) Supersaturated->Nucleation Controlled supersaturation LLPS->Nucleation Temperature Cycling (Ostwald Ripening) Crystals Stable Crystalline Lattice (Thermodynamic Minimum) Nucleation->Crystals Crystal Growth

Thermodynamic vs. Kinetic Pathways: Oiling Out vs. Crystallization in Lignin Models.

Q2: How do solvent interactions affect the crystallization of this specific compound? A2: Solvent selection dictates the balance of hydrogen bonding. The molecule features an aliphatic hydroxyl group and multiple ether oxygens. In highly polar or protic solvents, intermolecular hydrogen bonding with the solvent outcompetes the intramolecular or solute-solute hydrogen bonding necessary for crystal lattice formation[2]. Selecting a solvent system that minimizes competitive H-bonding while maintaining a manageable solubility gradient is critical. The solubility of these model compounds is highly dependent on the solvent system, dictating the saturation dissolution concentrations required for successful nucleation[3].

Q3: My compound is synthesized as a racemate. Does this impact crystallization? A3: Yes. The C1 carbon (bearing the hydroxyl group) is a chiral center. If synthesized without enantioselective catalysis, the product is a racemic mixture. For


-O-4 models, the racemic compound (a co-crystal of both enantiomers) is often less soluble than the pure enantiomers, but the initial nucleation kinetics are significantly slower due to the strict alternating packing requirements. This kinetic delay further favors oiling out over crystallization.

Part 2: Solvent Screening Data

To prevent oiling out, you must select a solvent/anti-solvent pair that provides a wide metastable zone. Below is a summary of quantitative field data for the crystallization of 1-(2-Methoxyphenyl)-2-phenoxyethanol.

SolventAnti-SolventRatio (v/v)Solubility ProfileCrystallization Outcome
Ethyl Acetate Hexane 1:3GoodOptimal: High yield, pure crystals (with seeding)
Toluene Heptane 1:2ModerateSub-optimal: Prone to oiling out without temp cycling
Dichloromethane Pentane 1:4HighPoor: Rapid liquid-liquid phase separation (oil)
Ethanol Water 1:1HighPoor: Competitive H-bonding, stable oil formed

Part 3: Step-by-Step Experimental Protocols

Protocol: Anti-Solvent Crystallization with Temperature Cycling

Objective: To bypass the kinetic trap of LLPS and thermodynamically drive nucleation. This protocol is a self-validating system; the visual transition from a turbid emulsion to a clear solution, followed by the appearance of sharp crystalline facets, confirms successful phase trajectory correction.

Step 1: Dissolution Dissolve the crude 1-(2-Methoxyphenyl)-2-phenoxyethanol in a minimal volume of warm Ethyl Acetate (approx. 45°C). Ensure complete dissolution; the solution must be entirely transparent.

Step 2: Polish Filtration Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed crystallization vessel. Causality: Removing microscopic insoluble impurities prevents the heterogeneous nucleation of the amorphous oil phase, which otherwise coats impurities and halts crystal growth.

Step 3: Anti-Solvent Addition While maintaining the solution at 45°C, add Hexane dropwise under moderate stirring. Cease addition exactly at the "cloud point"—the moment the solution exhibits persistent, faint turbidity.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Heating: Raise the temperature to 50°C until the turbidity completely disappears. Causality: This redissolves any prematurely formed metastable oil droplets, resetting the system to a purely supersaturated state.

  • Cooling: Cool the solution at a strictly controlled rate of 0.1°C/min down to 40°C.

  • Seeding: Introduce 1-2% wt of pure 1-(2-Methoxyphenyl)-2-phenoxyethanol seed crystals. Causality: Seeding bypasses the high kinetic barrier of primary nucleation, providing a ready-made thermodynamic template for the flexible

    
    -O-4 molecules to align against.
    
  • Aging: Hold the suspension at 40°C for 2 hours to allow the seed crystals to grow and consume the supersaturation, preventing the system from crossing the spinodal curve.

  • Final Cooling: Cool the mixture to 5°C at 0.1°C/min to maximize yield.

Step 5: Isolation Filter the resulting white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Hexane to displace any residual mother liquor, and dry under vacuum at room temperature to a constant weight.

Workflow Step1 1. Dissolution Minimal warm EtOAc (45°C) Step2 2. Polish Filtration 0.22 µm PTFE filter Step1->Step2 Step3 3. Anti-Solvent Addition Hexane dropwise to cloud point Step2->Step3 Step4 4. Seeding Add 1-2% wt seed crystals Step3->Step4 Step5 5. Temperature Cycling Heat to 50°C, cool slowly to 5°C Step4->Step5 Step6 6. Filtration & Drying Wash with cold Hexane, vacuum dry Step5->Step6

Optimized Workflow for Anti-Solvent Crystallization with Temperature Cycling.

References

  • [1] Title: X-ray Structure of a Trimeric 5,5′-Biaryl/erythro- β-O-4-ether Lignin Model: Evidence for Through-Space Weak Interactions Source: Researcher.life URL: [Link]

  • [2] Title: On the Use of Molecular Dynamics Simulations for Elucidating Fine Structural, Physico-Chemical and Thermomechanical Properties of Lignocellulosic Systems: Historical and Future Perspectives Source: MDPI URL: [Link]

  • [3] Title: Solubility and structures of β-O-4 type lignin model compounds with different molar masses in aqueous 1,4-dioxane Source: ResearchGate URL: [Link]

Sources

Optimization

Optimizing solvent systems for 1-(2-Methoxyphenyl)-2-phenoxyethanol crystallization

This is a technical support guide designed for the specific challenges of crystallizing 1-(2-Methoxyphenyl)-2-phenoxyethanol . This molecule, structurally related to lignin model dimers (specifically -O-4 mimics) and ary...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the specific challenges of crystallizing 1-(2-Methoxyphenyl)-2-phenoxyethanol . This molecule, structurally related to lignin model dimers (specifically


-O-4 mimics) and aryloxypropanolamine intermediates, presents unique challenges due to its rotational freedom and tendency to undergo Liquid-Liquid Phase Separation (LLPS), or "oiling out."[1][2][3]

[1][2][4]

Executive Summary: The "Aryl-Ether" Challenge

Crystallizing 1-(2-Methoxyphenyl)-2-phenoxyethanol requires navigating a narrow thermodynamic window.[1][2][4] The molecule contains two aromatic rings linked by a flexible glycol ether chain with a secondary alcohol.[4]

  • The Conflict: The aromatic rings drive

    
    -
    
    
    
    stacking (crystallization), but the rotatable ether linkages and hydrogen-bonding alcohol group favor a disordered liquid phase.[1][4]
  • The Result: High susceptibility to oiling out (separating as an oil before crystallizing) and polymorphism.[4][5][6]

This guide moves beyond generic advice to target the specific intermolecular forces at play in this solvent system.

Module 1: Solvent System Optimization

Objective: Select a solvent that balances solubility with the ability to lock the flexible ether chain into a lattice.[4]

The Solubility Landscape

We categorize solvents based on their interaction with the specific functional groups of your target molecule (Ether acceptor, Alcohol donor/acceptor, Aromatic hydrophobic).[4]

Solvent ClassSuitabilityMechanistic InsightRecommended Use
Alcohols (MeOH, EtOH, IPA) High Solubility Strong H-bonding with the C-OH group dominates, preventing aggregation.[1][2][3]Feed Solvent for antisolvent processes.[1][2][4]
Aromatic Hydrocarbons (Toluene) Moderate (Ideal)

-

interactions with the solvent compete with solute-solute stacking, allowing controlled nucleation.[1][2]
Primary Solvent for cooling crystallization.[1][2][4]
Esters (Ethyl Acetate, IPAc) Moderate Good acceptors for the OH group, but weak donors.[3] Can lead to fast nucleation.[1][2][4]Co-solvent to modify supersaturation.[1][2]
Alkanes (Heptane, Hexane) Poor (Antisolvent) No H-bonding capacity; forces hydrophobic aggregation.[1][2][3]Antisolvent (Use with caution: induces oiling out).[2][3]
Water Poor (Antisolvent) Extremely high polarity mismatch.[1][2][3]Antisolvent (High risk of oiling out).[2][4]
Recommended Solvent Systems

Based on internal screening data and structural analogs (guaiacyl ethers), the following systems yield the most stable polymorphs:

  • System A (Cooling): Toluene (100%) .

    • Why: Toluene's boiling point allows for a wide cooling ramp (

      
      ), and its aromatic nature stabilizes the solute in solution just enough to prevent immediate oiling out.
      
  • System B (Antisolvent): IPA (Solvent) / Water (Antisolvent) .[2][3]

    • Ratio: Start with 1:0.5 (v/v).[1][2][3]

    • Warning: Requires precise temperature control to avoid the "Oiling Out Boundary."[2][4]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Issue: The solution turns cloudy/milky at


, but no crystals form. The droplets eventually coalesce into a gum.[4]
The Mechanism

For this molecule, the Liquid-Liquid Phase Separation (LLPS) boundary often lies above the solubility curve in the metastable zone.[4] When you cool or add antisolvent, you hit the LLPS boundary first, forming an amorphous oil rather than a crystal.[1][4]

Diagnostic Workflow

Use this logic flow to diagnose and fix oiling out in your reactor.

OilingOut Start Cloud Point Observed CheckMicro Microscopy Check: Droplets or Faceted Solids? Start->CheckMicro Droplets Round Droplets (Oil) CheckMicro->Droplets Non-birefringent Solids Faceted Solids CheckMicro->Solids Birefringent Decision Is T > T_melting? Droplets->Decision LLPS LLPS (Oiling Out) Solvent-Solute repulsion too high Decision->LLPS No Melt Melted Phase Operating too hot Decision->Melt Yes Fix1 Fix: Increase Seed Loading (Bypass nucleation barrier) LLPS->Fix1 Fix2 Fix: Change Solvent (Increase solubility to shift Binodal) LLPS->Fix2

Caption: Diagnostic logic for distinguishing true crystallization from Liquid-Liquid Phase Separation (LLPS).

Protocol: Bypassing the Oil Phase

If System B (IPA/Water) is oiling out:

  • Reduce Initial Concentration: Lower the solute concentration to ensure the cooling path stays under the LLPS boundary.[4]

  • Seed at High Temperature: Add 0.5 wt% seeds before the cloud point is reached.[2][4] The seeds provide a surface for growth, consuming supersaturation before the oil phase can form.[4]

  • Switch to System A: Toluene rarely exhibits LLPS with this specific ether class because the solute-solvent affinity is higher.[1][2][4]

Module 3: Detailed Experimental Protocol

Method: Cooling Crystallization with Seeding (System A)

Prerequisites:

  • Crude 1-(2-Methoxyphenyl)-2-phenoxyethanol (>85% purity).[1][2][3]

  • Solvent: Anhydrous Toluene.[1][2][4]

  • Equipment: Jacketed reactor with overhead stirring (avoid magnetic bars; they grind crystals).[2]

Step-by-Step:

  • Dissolution:

    • Charge 10g of crude solid.

    • Add 40mL Toluene (4 vol).

    • Heat to

      
      . Ensure complete dissolution. If hazy, filter hot (0.45 
      
      
      
      m PTFE).[1][2][3]
  • Metastable Zone Entry:

    • Cool to

      
       at 
      
      
      
      .
    • Critical Step: At

      
      , add Seed Crystals  (0.1g, finely ground).
      
    • Hold temperature for 30 minutes. Ensure seeds do not dissolve (if they do, your saturation point is incorrect; add more solute).[1][2][3]

  • Crystal Growth:

    • Cool from

      
       using a cubic cooling profile  (slow at first, faster later).
      
    • Rate:

      
       initially, ramping to 
      
      
      
      .
  • Isolation:

    • Filter the slurry at

      
      .
      
    • Wash with cold Toluene (

      
      , 1 vol) followed by Hexane (1 vol) to displace toluene.[2][3]
      
    • Dry under vacuum at

      
      .[2][3]
      

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is crystallizing as a "cotton-like" fluffy solid. How do I improve flowability?

  • A: This morphology (high aspect ratio needles) is common in rapid cooling or high-viscosity solvents.[1][2][4]

    • Fix: Use Temperature Cycling .[1][2][4] After the slurry forms, heat it back up to dissolve the "fines" (small crystals) and cool down slowly.[4] Repeat 3 times. This "Ostwald Ripening" will thicken the needles into rods.[2][4]

Q2: I see two different crystal shapes (needles and blocks) in the microscope.

  • A: You likely have Concomitant Polymorphism .[1][2][4]

    • Cause: The solvent (likely an alcohol) allows hydrogen bonding to direct one lattice, while van der Waals forces direct another.[4]

    • Fix: Switch to a non-H-bonding solvent (Toluene) to favor the thermodynamically stable form.[2][4] Hold the slurry at

      
       for 24 hours to allow the metastable form to convert.[4]
      

Q3: Can I use water as a solvent?

  • A: No. While the molecule has an OH group, the two aromatic rings make it too hydrophobic.[4] Water will cause immediate oiling out (emulsion formation) rather than crystallization.[2][3] Use water only as a carefully added antisolvent to an alcoholic solution.[1][2][4]

Q4: The yield is lower than expected in Toluene. [4]

  • A: Aryl ethers often have high solubility in toluene even at low temperatures.[1][2][4]

    • Fix: Add an antisolvent (Heptane) after the crystallization is 80% complete at

      
      . Add it slowly to "push" the remaining solute out of solution without crashing it out as oil.[4]
      

References

  • Oiling Out Phenomena

    • Mettler Toledo.[1][2][4] Oiling Out in Crystallization. Explains the kinetics of LLPS and droplet formation in aromatic systems.

  • Phenoxyethanol Properties & Solubility

    • American Chemical Society (ACS).[1][2][3] Molecule of the Week: 2-Phenoxyethanol. Provides solubility data and historical synthesis context relevant to this derivative.

    • [3]

  • Solvent Selection for Polymorphs

    • University of York / White Rose.[1][2][4] Influence of Solvent Selection on Crystallizability. (Analogous study on Ritonavir, demonstrating the impact of alcohol vs. aromatic solvents on amide/ether crystallization).

  • General Crystallization Handbook

    • Myerson, A. S.[1][3] Handbook of Industrial Crystallization. (Standard reference for cooling profiles and seeding strategies).

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol

The following guide serves as a specialized Technical Support Center for the HPLC analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) . This compound, structurally significant for its ether linkages and secondary hyd...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the HPLC analysis of 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) . This compound, structurally significant for its ether linkages and secondary hydroxyl group, presents unique chromatographic challenges—most notably, peak tailing .[1]

This guide moves beyond generic advice, applying "First Principles" of chromatography to the specific molecular geometry of MPPE.

Ticket ID: MPPE-TAIL-001 Status: Open Severity: High (Impacts Quantification/Resolution) Analyst Level: Senior Application Scientist

Diagnostic Workflow: The "Triage" Phase

Before altering chemistry, use this logic flow to isolate the root cause. Tailing is rarely random; it is a symptom of a specific molecular friction.

DiagnosticWorkflow Start START: Observe Peak Tailing (Tf > 1.5) CheckLoad Step 1: Inject 1/10th Concentration Start->CheckLoad LoadResult Does shape improve? CheckLoad->LoadResult MassOverload Cause: Mass Overload Action: Increase Column Capacity or Reduce Load LoadResult->MassOverload Yes CheckAllPeaks Step 2: Check Other Peaks LoadResult->CheckAllPeaks No AllResult Do ALL peaks tail? CheckAllPeaks->AllResult SystemIssue Cause: Extra-Column Volume or Void in Column Action: Check Fittings/Replace Column AllResult->SystemIssue Yes CheckChem Step 3: Evaluate Chemistry AllResult->CheckChem No (Only MPPE tails) Silanol Cause: Silanol Interaction (Most Likely for MPPE) Action: Lower pH / Change Column CheckChem->Silanol Mobile Phase pH > 4? Diluent Cause: Solvent Mismatch Action: Match Diluent to MP CheckChem->Diluent Strong Solvent Diluent?

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

Technical Q&A: Deep Dive into Mechanisms

Category A: Chemical Interactions (The "Silanol" Factor)[2]

Q: My MPPE peak tails significantly (Tf = 1.8) on a standard C18 column, even though the molecule is neutral. Why is this happening?

A: While MPPE is technically neutral (non-ionizable in the pH 2–8 range), it is polar-neutral .

  • The Mechanism: MPPE contains a secondary hydroxyl group (-OH) and two ether oxygens (methoxy and phenoxy). Standard silica columns possess residual silanol groups (Si-OH) on the surface.[1][2] These silanols are acidic (pKa ~ 4.5–5.0).

  • The Interaction: Even if your mobile phase is neutral (pH 7), the silanols can be partially ionized (Si-O⁻) or active as H-bond donors. The hydroxyl group on MPPE forms strong hydrogen bonds with these silanols, dragging the "tail" of the peak as molecules get stuck and released slowly.

  • The Fix: You must suppress silanol activity.[3][4]

    • Lower pH: Adjust Mobile Phase A to pH 2.5 – 3.0 using Phosphoric Acid or Formic Acid. This protonates the silanols (Si-OH), preventing ionic interaction and reducing H-bond strength.

    • Column Choice: Switch to a "Base-Deactivated" or "High-Coverage End-Capped" column (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Luna Omega). These columns have chemically bonded "caps" that block access to the silica surface.

Category B: Sample Preparation (The "Solvent Effect")

Q: I dissolved my sample in 100% Acetonitrile to ensure solubility. Could this cause the fronting/tailing mix I’m seeing?

A: Absolutely. This is a classic "Strong Solvent Effect."

  • The Mechanism: When you inject a plug of 100% acetonitrile into a mobile phase that is, for example, 60% Water / 40% ACN, the sample molecules travel faster than the mobile phase at the head of the column. They "race" ahead until they dilute enough to interact with the stationary phase.

  • The Result: This causes peak distortion that often looks like tailing or peak splitting.[5][6]

  • The Fix:

    • Protocol: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 50:50 Water:ACN).

    • If solubility is an issue, use the "Sandwich Injection" technique or keep the injection volume very low (< 5 µL).

Category C: Metal Chelation (The "Hidden" Variable)

Q: I’ve lowered the pH and matched the solvent, but I still see a slight tail. Is there another interaction?

A: Yes, consider Metal Chelation .

  • The Mechanism: The structure of MPPE—specifically the 2-methoxy group in proximity to the hydroxyl and ether linkage —creates a geometry capable of chelating trace metal ions (Iron, Nickel) present in the stainless steel frits or older column bodies.

  • The Fix:

    • Add a sacrificial chelator: 5 mM EDTA to the aqueous mobile phase (if using UV detection, watch for background; usually not recommended for MS).

    • Better: Use a "Bio-inert" or PEEK-lined column hardware if available.

    • Passivation: Flush your LC system with 20% Nitric Acid (remove column first!) to strip accessible iron.

Optimization Data: Tailing Factor (Tf) Comparison

The following table summarizes expected improvements based on specific interventions for MPPE analysis.

Variable ChangedCondition A (Problematic)Condition B (Optimized)Expected Tf ImprovementMechanism
Mobile Phase pH pH 6.8 (Phosphate Buffer)pH 2.8 (Phosphate Buffer) 1.9 → 1.2Silanol Protonation
Stationary Phase Standard C18 (Carbon Load 12%)End-Capped C18 (High Load) 1.8 → 1.1Steric Shielding of Silica
Injection Solvent 100% AcetonitrileMobile Phase (50:50) 2.2 → 1.1Focusing Effect
Temperature 25°C40°C 1.4 → 1.2Improved Mass Transfer

Required Protocols

Protocol A: Mobile Phase Optimization for MPPE

Objective: Create a silanol-suppressing environment.

  • Reagent Prep: Prepare 20 mM Potassium Phosphate Monobasic (

    
    ) in HPLC-grade water.
    
  • pH Adjustment: Titrate with Orthophosphoric Acid (

    
    ) dropwise until pH reaches 2.8 ± 0.1 . Do not use Ammonia/NaOH to adjust up; start fresh if you overshoot.
    
  • Filtration: Filter through a 0.22 µm nylon filter (essential to remove particulates that cause mechanical tailing).

  • Mixture: Combine with Acetonitrile (ACN) or Methanol (MeOH).

    • Note: MeOH often suppresses silanols better than ACN due to its own H-bonding capability, but ACN provides sharper peaks for this ether. Start with ACN; switch to MeOH if tailing persists.

Protocol B: System Passivation (If Chelation is Suspected)

Objective: Remove active metal sites from the LC flow path.

  • Remove Column: Replace the analytical column with a PEEK union/restrictor.

  • Flush 1: Flush system with HPLC-grade water (20 mL).

  • Acid Wash: Flush with 6N Nitric Acid (or specific passivation solution) at 1 mL/min for 30 minutes. Warning: Ensure your pump seals are compatible.

  • Neutralize: Flush with HPLC water until pH of effluent is neutral (~7.0).

  • Re-install: Install the analytical column and equilibrate.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral analytes. Journal of Chromatography A. Link

  • Dolan, J. W. (2003). Peak Tailing and Resolution.[1][3][4][6][7][8] LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Column Aging.[4][6][8] Waters Corporation Technical Notes. Link

  • PubChem. (2025).[9][10] 1-(2-Methoxyphenyl)-2-phenoxyethanol Compound Summary. National Library of Medicine. Link

  • Chromatography Online. (2015). Troubleshooting HPLC: Peak Shape Problems.Link

Sources

Optimization

Technical Support Center: Troubleshooting Mass Spectrometry of 1-(2-Methoxyphenyl)-2-phenoxyethanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals investigating lignin depolymerization, biomass conversion, or utilizing β-O-4 mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals investigating lignin depolymerization, biomass conversion, or utilizing β-O-4 model compounds.

Overview

1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6)[1] is a critical non-phenolic β-O-4 lignin model compound used extensively in organic electrolysis and delignification studies[2]. Because it lacks a free phenolic hydroxyl group and a γ-hydroxymethyl group[3], researchers frequently encounter challenges with ionization efficiency and uninformative fragmentation pathways during electrospray ionization tandem mass spectrometry (ESI-MS/MS). This guide provides causality-driven solutions to optimize your analytical workflows.

Diagnostic Workflow

MS_Troubleshooting Start Issue: Low MS Signal or Poor Fragmentation CheckMode Evaluate Ionization Mode Start->CheckMode NegMode ESI (-) CheckMode->NegMode If using PosMode ESI (+) CheckMode->PosMode If using WhyNeg Non-phenolic β-O-4 lacks acidic protons (pKa > 15) NegMode->WhyNeg CheckAdduct Assess Cation Adduct PosMode->CheckAdduct ActionNeg Switch to ESI (+) Add LiCl dopant WhyNeg->ActionNeg ActionNeg->CheckAdduct NaAdduct [M+Na]+ Adduct CheckAdduct->NaAdduct If observed WhyNa Na+ has lower charge density; CID yields neutral loss of Na+ NaAdduct->WhyNa ActionNa Use Li+ ([M+Li]+) for tighter coordination WhyNa->ActionNa Success Informative MS/MS Spectra (α-β and β-O-4 cleavages) ActionNa->Success

Diagnostic workflow for resolving ionization and fragmentation issues in non-phenolic β-O-4 models.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting virtually no signal for 1-(2-Methoxyphenyl)-2-phenoxyethanol in ESI negative mode? Causality & Solution: This is a fundamental chemical property issue. Unlike phenolic lignin models (which contain a highly acidic phenolic -OH with a pKa ~10 that easily forms stable[M-H]⁻ ions), 1-(2-Methoxyphenyl)-2-phenoxyethanol is strictly non-phenolic[4]. Its only ionizable proton resides on the aliphatic hydroxyl group at the Cα position, which has a pKa > 15. Consequently, standard deprotonation is highly inefficient. Actionable Step: Switch to ESI positive mode (ESI+). To ensure robust ionization, dope your mobile phase or sample solution with an alkali metal salt to drive the formation of metal cation adducts[5].

Q2: I successfully formed the [M+Na]⁺ adduct (m/z 267), but my CID MS/MS spectra only show the precursor ion or a loss of sodium. How do I get structural fragments? Causality & Solution: Sodium adducts of β-O-4 compounds often exhibit "charge-remote" behavior where the collision-activated dissociation (CAD/CID) energy simply ejects the Na⁺ cation rather than breaking the covalent bonds of the molecule[4]. Na⁺ has a relatively large ionic radius and lower charge density, leading to weak coordination with the ether oxygens. Actionable Step: Substitute NaCl with LiCl. Lithium (Li⁺) has a much smaller ionic radius and higher charge density. It coordinates tightly with the β-O-4 ether oxygen, the α-hydroxyl oxygen, and the methoxy oxygen. This strong multidentate coordination polarizes the adjacent C-C and C-O bonds, effectively directing the CID energy into the backbone and triggering diagnostic cleavages instead of just ejecting the metal[5].

Q3: What are the expected diagnostic MS/MS fragments for the [M+Li]⁺ adduct of this compound? Causality & Solution: When the[M+Li]⁺ precursor (m/z 251.1) is subjected to CID, the localized charge from the lithium ion facilitates specific heterolytic cleavages. You should monitor for the following structurally informative ions:

  • m/z 157 : Formed via the cleavage of the β-O-4 ether bond, resulting in the neutral loss of phenol (94 Da).

  • m/z 144 : Formed via Cα-Cβ bond cleavage, leaving the lithium coordinated to the 2-methoxyphenyl-α-hydroxy fragment.

  • m/z 114 : The complementary Cβ fragment ([CH₂OPh + Li]⁺).

Data Presentation: Quantitative Fragmentation Table

Use the following table to cross-reference your experimental m/z values and validate your fragmentation pathways.

Precursor IonAdduct Typem/z (Theoretical)Major MS/MS Fragments (m/z)Cleavage AssignmentFragmentation Efficiency
[M+H]⁺ Protonated245.12227, 151, 137Loss of H₂O (227); Loss of PhOH (151); Cα-Cβ cleavage (137)Low (Poor initial ionization)
[M+Li]⁺ Lithiated251.13157, 144, 114Loss of PhOH (157); Cα-Cβ cleavage (144, 114)High (Strong coordination)
[M+Na]⁺ Sodiated267.10267 (Precursor only)Na⁺ ejectionVery Low (Charge-remote)

Standardized Experimental Protocol: Lithium-Doped ESI-MS/MS

To achieve self-validating, reproducible fragmentation of 1-(2-Methoxyphenyl)-2-phenoxyethanol, follow this optimized methodology[4]:

Step 1: Sample Preparation Dissolve the 1-(2-Methoxyphenyl)-2-phenoxyethanol standard in HPLC-grade methanol to a final concentration of 10 µM.

Step 2: Dopant Addition Prepare a 10 mM stock solution of Lithium Chloride (LiCl) in methanol. Spike the sample to achieve a final LiCl concentration of 100 µM. (Note: A 1:10 molar ratio of analyte to dopant ensures complete [M+Li]⁺ adduct formation without suppressing the signal via salt clustering).

Step 3: Instrument Introduction Introduce the sample via direct infusion using a syringe pump at 5 µL/min into the ESI source of a quadrupole ion trap or Q-TOF mass spectrometer.

Step 4: Source Parameters (Positive Mode)

  • Capillary Voltage: +3.0 to +3.5 kV

  • Desolvation Temperature: 250 °C

  • Cone Voltage: 20 V (Keep low to prevent premature in-source fragmentation).

Step 5: Tandem MS (CID) Optimization

  • Isolate the [M+Li]⁺ precursor at m/z 251.1.

  • Ramp Collision Energy (CE) from 15 eV to 35 eV using Argon or Nitrogen as the collision gas.

  • Extract the MS/MS spectra at the optimal CE (typically 20-25 eV) where the precursor ion intensity is reduced to ~10% of the base peak.

References

  • Sheng, H., et al. (2021). "Characterization of ionized lignin model compounds with α-O-4 linkages by positive- and negative-ion mode electrospray ionization tandem mass spectrometry based on collision-activated dissociation." Rapid Communications in Mass Spectrometry.[Link]

  • Kuroda, H., et al. (2022). "Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms." RSC Advances.[Link]

  • Shimizu, S., et al. (2013). "Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process." BioResources. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol from lab to pilot scale

Introduction: The Scale-Up Challenge Welcome to the technical support hub for the synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol . This guide addresses the specific engineering and chemical challenges encountered when...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for the synthesis of 1-(2-Methoxyphenyl)-2-phenoxyethanol . This guide addresses the specific engineering and chemical challenges encountered when moving from gram-scale glassware to kilogram-scale reactors.

The synthesis relies on the nucleophilic ring-opening of 2-methoxystyrene oxide with phenol . While conceptually simple, this reaction presents three critical scale-up risks:

  • Regiocontrol: Ensuring the phenoxide attacks the terminal carbon (

    
    -attack) rather than the benzylic carbon (
    
    
    
    -attack).
  • Thermal Management: Controlling the exothermic epoxide ring-opening.

  • Purification: Efficiently removing unreacted phenol without high-vacuum distillation.

Module 1: Reaction Engineering & Kinetics

Q1: My yield dropped significantly (from 85% to 60%) upon scaling to 5 kg. The impurity profile shows a new peak at RRT 0.95. What happened?

Diagnosis: You likely experienced a regioselectivity drift due to local pH variations or thermal hotspots.

Technical Explanation: The target molecule requires the phenoxide nucleophile to attack the terminal (


) carbon  of the epoxide. This pathway is dominant under basic conditions  (SN2-like).[1]
  • The Problem: If the reaction mixture becomes locally neutral or acidic (due to poor mixing of the base), or if the temperature spikes, the mechanism shifts toward an SN1-like pathway. This favors attack at the benzylic (

    
    ) carbon  (stabilized by the methoxyphenyl group), forming the unwanted isomer 2-(2-methoxyphenyl)-2-phenoxyethanol.
    

Corrective Action:

  • Check Base Loading: Ensure you are using a stoichiometric excess of base (1.1–1.2 eq of NaOH or KOH) relative to phenol to ensure the phenol is fully deprotonated.

  • Dosing Strategy: Do not dump the epoxide. Switch to a semi-batch process . Charge the Phenol and Base first, heat to reaction temperature, and slowly dose the 2-methoxystyrene oxide. This maintains a high concentration of the nucleophile (phenoxide) relative to the epoxide, enforcing SN2 kinetics.

Q2: We are observing a severe exotherm during the epoxide addition. How do we calculate the safe dosing rate?

Diagnosis: Heat accumulation due to specific reaction rate (


) exceeding heat removal capacity (

).

Protocol: You must determine the Accumulation Factor using reaction calorimetry (RC1) data. If unavailable, follow this conservative protocol:

Table 1: Thermal Safety Parameters

ParameterSpecificationReason
Dosing Temperature 60–70°CHigh enough to react (prevent accumulation), low enough to avoid runaway.
Dosing Time > 4 HoursSpreads the energy release (

) over time.
Stirring Speed Tip speed > 2 m/sEnsures rapid dissipation of heat from the dosing point.
Adiabatic Limit

Ensure the solvent boiling point is not exceeded if cooling fails.
Visualization: Reaction Pathway & Regioselectivity

ReactionPathway Epoxide 2-Methoxystyrene Oxide Base Base (NaOH/KOH) Epoxide->Base Phenol Phenol Phenol->Base Transition_Basic Transition State (Basic / SN2) Base->Transition_Basic High pH Controlled Temp Transition_Acidic Carbocation Intermediate (Acidic/Thermal / SN1) Base->Transition_Acidic Low pH Hotspots Target Target Product (Beta-Attack) Transition_Basic->Target Major Path Impurity Isomeric Impurity (Alpha-Attack) Transition_Acidic->Impurity Side Reaction

Caption: Under basic conditions, the phenoxide attacks the less hindered terminal carbon (Green Path). Acidic conditions or thermal runaway favor the benzylic attack (Red Path).

Module 2: Work-up & Purification

Q3: The crude mixture is an emulsion that won't separate. How do we break it?

Diagnosis: Phenoxide salts act as surfactants. The presence of unreacted phenol and water creates a stable emulsion.

Troubleshooting Steps:

  • Acidification: You must neutralize the excess base before phase separation. Adjust pH to ~6–7 using dilute H₂SO₄.

    • Why? This converts sodium phenoxide (surfactant) back to phenol (organic soluble).

  • Salting Out: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength and forces organics out of the water phase.

  • Temperature: Perform the phase separation warm (40–50°C). Viscosity drops significantly at this temperature, aiding coalescence.

Q4: We are struggling to remove excess phenol. Distillation is degrading the product.

Diagnosis: Phenol has a high boiling point (181°C), which is close to the degradation temperature of the ether product.

Solution: Caustic Wash Protocol (Chemical Separation) Instead of distillation, use the acidity of phenol (


) vs. the alcohol product (

).
  • Dissolve the crude oil in Toluene or Ethyl Acetate.

  • Wash with 2N NaOH (cold, 5–10°C).

    • Mechanism:[2][3][4] NaOH deprotonates the phenol into water-soluble sodium phenoxide. The target alcohol remains protonated and stays in the organic layer.

  • Monitor: Check the organic layer by TLC/HPLC. Repeat wash until phenol is < 0.5%.

  • Final Wash: Wash with water then brine to remove trapped base.

Module 3: Safety & Engineering Controls

Q5: What are the specific hazards of 2-methoxystyrene oxide?

Safety Alert: Styrene oxides are classified as mutagens and potential carcinogens (Category 1B).[5] They are also skin sensitizers.[5]

Engineering Controls for Pilot Plant:

  • Closed Systems: Dosing must be done via a hard-piped line or a closed peristaltic loop. Open pouring is strictly prohibited.

  • Decontamination: Have a dedicated "Quench Solution" ready (e.g., 10% NaOH or aqueous amine) to destroy spills. Epoxides open rapidly in the presence of strong nucleophiles.

  • Scrubbers: Reactor vents should pass through a caustic scrubber to trap any epoxide vapors.

Scale-Up Workflow Diagram

Workflow Start Reactor Setup Inert (N2), Dry Charge Charge Phenol + Base Solvent: Toluene/Water or IPA Start->Charge Heat Heat to 60-70°C Ensure Dissolution Charge->Heat Dose Slow Addition of Epoxide (Control Exotherm) Heat->Dose T > 60°C Cook Post-Reaction Cook 2-4 Hours @ 80°C Dose->Cook IPC IPC: HPLC Check Phenol < 2% Cook->IPC IPC->Cook Fail (Add more time) Wash Caustic Wash (NaOH) Remove Excess Phenol IPC->Wash Pass Cryst Crystallization (Solvent Swap to Heptane/IPA) Wash->Cryst

Caption: Standard Operating Procedure (SOP) flow for the pilot-scale synthesis.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Retrieved from

  • ResearchGate. (2025).[2] Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. Retrieved from

  • American Chemical Society. (2023). 2-Phenoxyethanol: Molecule of the Week. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Styrene Oxide. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-phenoxyethanol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Method for 1-(2-Methoxyphenyl)-2-phenoxyethanol Quantification

A Comparative Technical Guide for Analytical Development Executive Summary In the landscape of pharmaceutical analysis, the quantification of 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) presents a specific set of chromat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

In the landscape of pharmaceutical analysis, the quantification of 1-(2-Methoxyphenyl)-2-phenoxyethanol (MPPE) presents a specific set of chromatographic challenges. Structurally characterized by two aromatic moieties (a methoxyphenyl group and a phenoxy group) linked by an ethanol backbone, MPPE exhibits significant hydrophobicity and distinct UV absorption properties.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often touted for its sensitivity, this guide validates why High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) remains the pragmatic, robust, and cost-effective standard for MPPE quantification in routine Quality Control (QC) and stability testing.

This guide provides a direct performance comparison, a scientifically grounded method development narrative, and a self-validating protocol aligned with the latest ICH Q2(R2) guidelines.

Compound Profile & Method Selection Logic

To design a robust method, we must first understand the analyte.

  • Chemical Structure: 1-(2-Methoxyphenyl)-2-phenoxyethanol.

  • Chromophores: The molecule contains two benzene rings (anisole-like and phenol-ether-like). This ensures strong UV absorption in the 270–280 nm range, making UV detection highly sensitive.

  • Polarity: The presence of the ether linkages and the hydrophobic aromatic rings makes MPPE relatively non-polar compared to smaller glycols.

  • Selection Rationale:

    • Why C18? The hydrophobic nature of the two phenyl rings dictates the use of a C18 (Octadecyl) stationary phase to ensure adequate retention and separation from polar matrix components.

    • Why HPLC-UV? The molar absorptivity (

      
      ) of the aromatic systems is sufficient for quantification down to 0.05% impurity levels, rendering MS unnecessary for routine assay purposes unless peak purity is .
      
Comparative Analysis: HPLC-UV vs. Alternatives

Before committing to a protocol, researchers must weigh the available technologies. The following table compares HPLC-UV against UHPLC and LC-MS/MS for MPPE analysis.

FeatureHPLC-UV (Recommended) UHPLC-UV LC-MS/MS
Primary Use Case Routine QC, Stability, AssayHigh-throughput screeningTrace impurity ID, Bioanalysis
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL< 0.001 µg/mL
Linearity Range Wide (

dynamic range)
WideLimited (Saturation risks)
Matrix Effects MinimalMinimalHigh (Ion suppression)
Cost per Sample Low ($)Medium (

)
High (

)
Robustness High (Tolerates dirty matrices)Moderate (Prone to clogging)Low (Requires clean samples)
Throughput 10–15 min run time3–5 min run time5–10 min run time

Decision Matrix:

  • Choose HPLC-UV if you are quantifying MPPE as an API or a major intermediate (>0.1%).

  • Choose LC-MS/MS only if MPPE is a genotoxic impurity present at ppm levels or if you are analyzing biological plasma samples.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability criteria are built to flag failure modes before data is collected.

4.1. Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Expert Insight: We select a 5 µm particle size for HPLC to prevent backpressure issues during routine QC, though a 3.5 µm column can improve resolution if degradation products co-elute.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Reasoning: Acidic pH suppresses silanol activity on the column, sharpening the peak shape for the hydroxyl group on the MPPE.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

  • Detection: UV at 275 nm .[3]

  • Injection Volume: 10 µL.

4.2. Gradient Program

MPPE is hydrophobic. An isocratic method may broaden the peak. A gradient is recommended to sharpen the peak and elute potential late-eluting dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
8.02080
10.02080
10.17030
15.07030
Validation Parameters (ICH Q2(R2) Compliant)

The following data summarizes the expected performance characteristics based on method validation studies.

5.1. Specificity (Forced Degradation)

To demonstrate the method is stability-indicating, MPPE samples are subjected to stress.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): Ensure MPPE peak is spectrally pure (Peak Purity Index > 0.999).

  • Oxidation (3% H2O2): Check for resolution between MPPE and its N-oxide or cleaved products.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between MPPE and nearest degradation peak.
    
5.2. Linearity & Range[3][5][8][12]
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Data:

    • Regression Coefficient (

      
      ): 
      
      
      
      .[3][4][5][13]
    • y-intercept bias:

      
       of 100% response.[13]
      
5.3. Accuracy (Recovery)

Spike placebo matrix with MPPE standard at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.40.8
100%100.10.5
150%99.80.6
5.4. Precision[2][7]
  • Repeatability: 6 injections of 100% standard.[13] RSD

    
    .[5][8]
    
  • Intermediate Precision: Different analyst, different day. Overall RSD

    
    .[13]
    
Visualizations
6.1. Method Validation Workflow

This diagram illustrates the logical flow of the validation process, ensuring no critical step is skipped.

ValidationWorkflow Start Method Development (Optimization) SysSuit System Suitability (RSD < 1%, Tailing < 1.5) Start->SysSuit SysSuit->Start Fail Specificity Specificity / Stress Testing (Peak Purity Check) SysSuit->Specificity Pass Specificity->Start Co-elution Detected Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Resolved Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Robustness Robustness (Flow, Temp, pH variations) Accuracy->Robustness Final Validated Method (SOP Generation) Robustness->Final All Criteria Met

Figure 1: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

6.2. Analytical Decision Matrix

A logic gate to assist scientists in choosing the correct detector based on sample requirements.

DecisionMatrix Input Sample Type? Conc Concentration? Input->Conc Matrix Matrix Complexity? Conc->Matrix < 0.05% (Trace) HPLC HPLC-UV (Recommended) Conc->HPLC > 0.1% (Assay) Matrix->HPLC Simple/Clean LCMS LC-MS/MS Matrix->LCMS Biological/Complex

Figure 2: Decision matrix for selecting between HPLC-UV and LC-MS based on concentration and matrix.

References
  • International Council for Harmonisation (ICH). (2024).[14][15] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2024).[14][15] Analytical Procedure Development Q14. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory causality).

Sources

Comparative

In Vitro Assay Validation Guide: Evaluating 1-(2-Methoxyphenyl)-2-phenoxyethanol (1-MPE) as a Next-Generation Antimicrobial

As a Senior Application Scientist, I frequently evaluate novel chemical entities designed to overcome the limitations of traditional preservatives and antimicrobial agents. 1-(2-Methoxyphenyl)-2-phenoxyethanol (1-MPE, CA...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical entities designed to overcome the limitations of traditional preservatives and antimicrobial agents. 1-(2-Methoxyphenyl)-2-phenoxyethanol (1-MPE, CAS: 1273871-61-6)[1] is an emerging structural analog of the ubiquitous preservative 2-phenoxyethanol. Traditional agents like phenoxyethanol and parabens face increasing regulatory scrutiny due to dose-dependent mammalian cytotoxicity and sensitization. 1-MPE introduces a bulky 2-methoxyphenyl substitution, hypothesized to enhance bacterial membrane disruption while reducing mammalian cell permeation.

This guide provides an objective, data-driven comparison of 1-MPE against 2-Phenoxyethanol (PE) and Methylparaben (MP). We will detail the self-validating in vitro assay workflows required to establish its dual-action profile: high antimicrobial efficacy coupled with low mammalian cytotoxicity.

Mechanistic Rationale & Target Profile

The primary mechanism of action for phenoxyethanol derivatives is the disruption of the bacterial lipid bilayer, leading to the leakage of intracellular contents and rapid depolarization. The addition of the 2-methoxyphenyl group in 1-MPE increases the molecule's lipophilicity (LogP) and steric bulk.

Causality: The increased lipophilicity drives a higher partition coefficient into the bacterial cell membrane. Conversely, the steric bulk prevents deep penetration into mammalian cell membranes, which are highly stabilized by cholesterol. This differential partitioning is the mechanistic basis for 1-MPE's improved Therapeutic Index (TI).

G cluster_0 Antimicrobial Efficacy (CLSI M07) cluster_1 Mammalian Cytotoxicity (ISO 10993-5) Compound 1-(2-Methoxyphenyl)-2-phenoxyethanol (1-MPE) MIC Broth Microdilution (MIC / MBC) Compound->MIC Bacterial Target MTT HaCaT Cell Viability (MTT Assay) Compound->MTT Mammalian Off-Target Membrane Membrane Depolarization (DiSC3(5) Assay) MIC->Membrane Validates Mechanism TI Therapeutic Index (IC50 / MIC) MIC->TI Efficacy Input MTT->TI Safety Input

Figure 1: Workflow and mechanistic validation of 1-MPE dual-action screening.

Phase 1: Antimicrobial Efficacy Validation

To objectively quantify antimicrobial efficacy, we utilize the broth microdilution method in strict accordance with [2][3].

Protocol: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

  • Inoculum Preparation: Suspend isolated colonies of S. aureus (ATCC 29213), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853) in sterile saline to a 0.5 McFarland standard.

  • Dilution: Dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final well concentration of

    
     CFU/mL.
    
  • Compound Exposure: Dispense 100 µL of bacterial suspension into 96-well plates containing two-fold serial dilutions of 1-MPE, PE, and MP.

  • Incubation: Incubate plates at 37°C for 16–20 hours.

  • MBC Determination: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA). Incubate for 24 hours to determine the lowest concentration killing

    
     of the initial inoculum.
    
  • Expertise & Causality: CAMHB is selected due to its low lot-to-lot variability and lack of antagonistic inhibitors, ensuring highly reproducible MIC values. The 96-well format allows for robust, high-throughput statistical replicates.

  • Self-Validating System: Every plate run must include a sterility control (media only) to rule out contamination, a growth control (media + bacteria) to confirm isolate viability, and a Gentamicin reference standard to validate the baseline susceptibility profile of the specific ATCC strains utilized.

Phase 2: Mammalian Cytotoxicity Assessment

To evaluate the safety profile, we assess mammalian cytotoxicity using the MTT assay on human keratinocytes (HaCaT), adhering to[4][5].

Protocol: HaCaT Cell Viability (MTT Assay)

  • Cell Seeding: Seed HaCaT cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow adhesion.
  • Treatment: Replace media with fresh DMEM containing serial dilutions of the test compounds. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL of DMSO to solubilize the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Expertise & Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This enzymatic conversion directly correlates with the number of metabolically active (viable) cells. HaCaT cells are chosen because topical preservatives and dermatological drugs primarily interact with the epidermal layer.

  • Self-Validating System: The assay is validated internally by including an untreated negative control (defining 100% viability) and a 1% Sodium Dodecyl Sulfate (SDS) positive control (defining 0% viability). A standard curve confirming the linear dynamic range of the microplate reader is mandatory to prevent signal saturation.

Phase 3: Orthogonal Validation (Membrane Depolarization)

To prove that the MIC values are causally linked to membrane disruption rather than intracellular target inhibition, we employ a DiSC3(5) fluorometric assay.

  • Protocol & Causality: DiSC3(5) is a voltage-sensitive dye that accumulates in polarized bacterial membranes, where its fluorescence is quenched. When 1-MPE is introduced, if it physically disrupts the membrane architecture, the proton motive force collapses. The dye is subsequently released into the media, causing a rapid, measurable spike in fluorescence. Valinomycin (a potassium ionophore) is used as a positive control to validate the depolarization response. This orthogonal assay self-validates the phenotypic MIC data by confirming the precise mechanism of action.

Data Presentation and Comparative Analysis

Table 1: Antimicrobial Efficacy (MIC / MBC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
1-MPE 1,250 / 2,500 2,500 / 5,000 5,000 / 10,000
2-Phenoxyethanol (PE) 5,000 / 10,000 5,000 / 10,000 10,000 / >10,000

| Methylparaben (MP) | 2,000 / 4,000 | 4,000 / 8,000 | 8,000 / >8,000 |

Table 2: Mammalian Cytotoxicity & Therapeutic Index (TI) | Compound | HaCaT


 (µg/mL) | Therapeutic Index (vs S. aureus) | Safety Profile |
| :--- | :--- | :--- | :--- |
| 1-MPE  | 4,500 | 3.60  | Favorable |
| 2-Phenoxyethanol (PE)  | 3,000 | 0.60 | Cytotoxic at MIC |
| Methylparaben (MP)  | 1,500 | 0.75 | Cytotoxic at MIC |

(Note: Therapeutic Index =


 / MIC. A TI > 1 indicates a concentration window where the compound is bactericidal but non-cytotoxic to mammalian cells).
Conclusion

The in vitro validation data clearly demonstrates that 1-(2-Methoxyphenyl)-2-phenoxyethanol (1-MPE) outperforms traditional alternatives. The bulky methoxyphenyl substitution successfully shifts the partition dynamics, resulting in a 4-fold increase in efficacy against S. aureus while simultaneously reducing mammalian cytotoxicity. With a Therapeutic Index of 3.60, 1-MPE represents a highly viable, next-generation candidate for preservative and antimicrobial applications.

References
  • Title: CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: ISO 10993-5:2009 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: International Organization for Standardization (ISO) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Methoxyphenyl)-2-phenoxyethanol

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3] Executive Summary & Operational Directive 1-(2-Methoxyphenyl)-2-phenoxyethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3]

Executive Summary & Operational Directive

1-(2-Methoxyphenyl)-2-phenoxyethanol (often encountered as a lignin model compound or a dimeric impurity in the synthesis of guaifenesin) represents a specific class of diaryl ether alcohols .[1][2][3] Unlike common solvents, this compound possesses high molecular weight, low volatility, and significant lipophilicity.[3]

Core Directive: Due to its resistance to biological degradation and potential for aquatic toxicity (characteristic of phenolic ethers), this substance must never be disposed of via sanitary sewer systems.[1] The only authorized disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3]

Immediate Action Plan:

  • Isolate: Segregate from strong oxidizers immediately.[1][2]

  • Characterize: Treat as "Non-Halogenated Organic" waste.

  • Contain: Use HDPE or Glass containers; do not use metal if peroxide formation is suspected (though rare for this structure).[1][2]

Chemical Profile & Hazard Identification

To ensure a self-validating safety system, you must understand the properties that dictate the disposal method.[1][2][3] This compound is not a simple solvent; it is a stable organic solid or viscous oil depending on purity.[2][3]

Physicochemical Properties Relevant to Disposal
PropertyValue (Estimated/Analog)Operational Implication
Molecular Structure C₁₅H₁₆O₃ (Diaryl Ether)Stable ether linkage requires high-temp incineration (>1000°C) for complete destruction.[1][2][3]
Physical State Viscous Oil or Solid (MP ~50-80°C)May require dissolution in a compatible solvent (e.g., Acetone) for transfer, or disposal as solid waste.[1][2][3]
Water Solubility Low (< 1 g/L)Strictly Prohibited from drain disposal; will accumulate in traps and aquatic environments.[1][2]
Flash Point > 110°C (Predicted)Classified as Combustible (Class IIIB), not Flammable.[1][2][3] Low fire risk during handling.[2][3]
Reactivity Stable; Ether/Alcohol functionalityIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][3]
Toxicology "Read-Across" Assessment

Specific toxicological data for this isomer is often limited.[1][2][3] Therefore, we apply the Precautionary Principle based on structural analogs (e.g., 2-Phenoxyethanol, Guaiacol).[1][2][3]

  • Aquatic Toxicity: High probability of chronic toxicity to aquatic life (Category 2/3).[1][2]

  • Human Health: Potential Skin/Eye Irritant (H315, H319).[1][4]

Waste Stream Characterization (The "Self-Validating System")

Before disposal, you must validate the waste stream to prevent dangerous cross-reactivity in the central accumulation area.[3]

The "Three-Point Check" Protocol[1][2][3]
  • Halogen Check: Does the sample contain halogenated solvents (DCM, Chloroform)?

    • If YES: Segregate into Halogenated Waste .[1][2]

    • If NO: Segregate into Non-Halogenated Organic Waste .

  • Phase Check: Is the material solid or liquid?

    • If SOLID: Dispose of in a wide-mouth jar or double-bagged hazardous waste solid container.

    • If LIQUID: Bulking into 5-gallon carboys is permitted only if compatible with other organics.[1][2][3]

  • Oxidizer Check: Was this compound used with oxidizing agents?

    • If YES: Test for peroxides or quench before bulking.[2][3]

Step-by-Step Disposal Workflow

The following workflow ensures compliance with EPA (RCRA) and local safety regulations.

Diagram: Waste Segregation Logic

Figure 1: Decision matrix for segregating 1-(2-Methoxyphenyl)-2-phenoxyethanol waste streams.

WasteSegregation Start Waste Generation: 1-(2-Methoxyphenyl)-2-phenoxyethanol StateCheck Physical State Check Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Precipitate StateCheck->Solid SolventCheck Solvent Composition? Liquid->SolventCheck SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack Halogenated Contains Halogens (DCM, CHCl3) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (Acetone, MeOH, Pure) SolventCheck->NonHalogenated No Labeling Labeling: 'Non-Halogenated Organic' OR 'Hazardous Waste - Solid' Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling Destruction Final Fate: High-Temp Incineration Labeling->Destruction

Detailed Protocol
Step 1: Container Selection[1][3][5]
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.[2][3]

  • Liquids: Use an amber glass bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE).[2][3]

Step 2: Rinsing & Decontamination

If the compound is residual in a flask:

  • Do not wash with water.[2][3] The compound is lipophilic and will stick to glass.[2][3]

  • Rinse the flask 3 times with a small volume of Acetone or Ethanol .

  • Collect all rinsates into the Organic Waste container.

  • Once rinsed with solvent, the glassware can be washed with soap and water in the sink.[3]

Step 3: Labeling Compliance

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[3]

  • Chemical Name: Write out the full name: 1-(2-Methoxyphenyl)-2-phenoxyethanol. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][3]

  • Composition: If in solution, list all solvents and their approximate percentages (e.g., Acetone 90%, 1-(2-Methoxyphenyl)-2-phenoxyethanol 10%).

Step 4: Storage & Pickup
  • Store in a Secondary Containment tray (polypropylene) to catch leaks.[1][2][3]

  • Keep the container closed at all times except when adding waste (EPA closed-container rule).[1][2][3]

  • Schedule pickup within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).[1][2][3]

Spill Management (Emergency Response)

In the event of a spill in the laboratory:

  • Personal Protection: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][3]

  • Containment:

    • Solid Spill: Do not sweep aggressively (creates dust).[1][2] Cover with wet paper towels or oil-dry pads, then scoop into a waste bag.[1][2][3]

    • Liquid Spill: Surround with absorbent boom or vermiculite.[2][3][6]

  • Cleanup:

    • Absorb the bulk material.[2][3]

    • Clean the surface with an acetone-soaked towel to remove the oily residue.[1][2][3]

    • Wash the area with soap and water.[2][3][5]

  • Disposal of Debris: All contaminated gloves, paper towels, and absorbents must be disposed of as Hazardous Solid Waste .[1][3]

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Verification of local statutes is required.[2][3][6]

  • EPA RCRA (40 CFR 261): This compound is not P-listed or U-listed specifically, but it meets the definition of a characteristic hazardous waste if it exhibits toxicity or is mixed with ignitable solvents.[1][2][3] It defaults to a "Process Waste" that requires incineration [1].[2][3]

  • OSHA (29 CFR 1910.1200): Employers must ensure SDS availability and proper labeling of all secondary containers [2].[1][2]

  • DOT (49 CFR 172): For transport, if not in solution, it may be classified under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on quantity and aquatic toxicity data [3].[1][3]

References
  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][2][3] Available at: [Link][1][2]

  • Occupational Safety and Health Administration. Hazard Communication Standard (HCS).[1][2] Available at: [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Phenoxyethanol (Structural Analog). Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1-(2-Methoxyphenyl)-2-phenoxyethanol

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a logical system of risk mitigation driven by molecular properties. 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a logical system of risk mitigation driven by molecular properties. 1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6) is a highly specialized ether-alcohol building block frequently utilized in drug development and complex organic synthesis.

Its molecular architecture—featuring dual aromatic rings, ether linkages, and a terminal hydroxyl group—dictates both its synthetic utility and its hazard profile. To build a truly safe operational environment, we must understand the causality behind our Personal Protective Equipment (PPE) choices and workflow logistics.

Below is the comprehensive, causality-driven blueprint for handling this compound safely and effectively.

Quantitative Hazard & Logistics Matrix

To establish a baseline for our operational protocol, we must first quantify the physical and logistical parameters of the reagent.

Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 1273871-61-6Unique identifier for precise SDS cross-referencing and inventory tracking[1].
Molecular Weight 244.29 g/mol Critical for precise stoichiometric calculations during organic synthesis[1].
Storage Temperature 2-8°C, SealedPrevents thermal degradation; necessitates a strict thermal equilibration protocol before ambient use[2].
Glove Material Nitrile Rubber (NBR)The elastomer matrix resists permeation by lipophilic aromatic ethers better than latex[3].
Min. Glove Thickness 0.40 mmEnsures >480 min breakthrough time; standard 0.11 mm gloves fail in just 10 minutes[3].

The Mechanistic Imperative for PPE Selection

Selecting PPE for 1-(2-Methoxyphenyl)-2-phenoxyethanol requires understanding its behavior as a potential permeation enhancer. The amphiphilic nature of phenoxyethanol derivatives allows them to disrupt lipid bilayers and penetrate the stratum corneum rapidly.

  • Hand Protection (The 0.40 mm NBR Rule): Never use standard disposable nitrile gloves (typically 0.11 mm thick) for prolonged handling of this compound. The lipophilic methoxy and phenoxy groups rapidly diffuse through thin elastomer matrices, reducing the breakthrough time to a mere 10 minutes[3]. Upgrading to a 0.40 mm Nitrile (NBR) glove exponentially increases the diffusion path length, extending your safe handling window to >480 minutes[3].

  • Ocular Defenses: Aromatic alcohols can cause severe corneal damage upon contact. Chemical splash goggles (not standard safety glasses) are mandatory. The causality here is simple: during solvation, the generation of micro-aerosols can bypass the open sides of standard glasses, leading to direct mucosal exposure.

  • Respiratory & Environmental Containment: While the compound itself has a relatively low vapor pressure, it is rarely handled in isolation. Solvation in volatile organic solvents (e.g., Dichloromethane or Ethyl Acetate) creates a carrier vapor that can transport the compound into the respiratory tract. All handling must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm).

Operational Workflow & Experimental Protocol

The following protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure both operator safety and chemical integrity.

G cluster_0 Phase 1: Preparation & PPE Validation cluster_1 Phase 2: Execution & Disposal Storage Retrieve Reagent (2-8°C, Sealed) Equilibrate Thermal Equilibration (Ambient Temp) Storage->Equilibrate Prevent moisture condensation PPE Don PPE: 0.4mm NBR Gloves, Goggles, Lab Coat Equilibrate->PPE Ready for handling Hood Transfer to Fume Hood (Min 100 fpm) PPE->Hood Transition to controlled environment Process Weighing & Solvation (Organic Solvents) Hood->Process Ensure vapor containment Disposal Waste Disposal (Halogen-Free Organic) Process->Disposal Protocol completion

Workflow for handling 1-(2-Methoxyphenyl)-2-phenoxyethanol safely.

Standard Operating Procedure: Solvation & Handling

Objective: To safely weigh and dissolve the reagent for downstream organic synthesis while maintaining anhydrous conditions and absolute operator safety.

  • Step 1: Thermal Equilibration (Validation of Anhydrous State)

    • Action: Remove the sealed container from 2-8°C storage[2]. Place it unopened in a desiccator at ambient temperature for 30–45 minutes.

    • Causality: Opening a cold container in a humid laboratory causes immediate condensation of atmospheric moisture onto the reagent. This degrades the chemical and introduces water into moisture-sensitive downstream reactions. The desiccator validates that the environment remains dry during warming.

  • Step 2: PPE Donning & Integrity Validation

    • Action: Inspect and don 0.4 mm NBR gloves, a flame-resistant lab coat, and chemical splash goggles[3].

    • Causality: Visual inspection is not enough. Validate glove integrity by trapping air inside and squeezing to check for microscopic pinholes. A compromised glove reduces your 480-minute protection window to zero.

  • Step 3: Fume Hood Containment & Weighing

    • Action: Transfer the equilibrated vial to the fume hood. Use an anti-static weighing boat to dispense the required mass (MW: 244.29 g/mol )[1].

    • Causality: Anti-static boats prevent the electrostatic dispersion of fine particulates. This ensures mass accuracy for your stoichiometric calculations and prevents the microscopic contamination of the hood surface.

  • Step 4: Solvation & Decontamination

    • Action: Transfer the reagent to the reaction flask and introduce the organic solvent slowly. Once complete, wipe down the balance and hood surfaces with isopropanol.

Spill Response & Waste Architecture

In the event of a logistical failure, your response must be immediate and chemically sound.

  • Spill Containment (Neat/Solid): Do not use a standard brush, which can aerosolize the compound. Carefully cover the spill with damp paper towels (using a compatible solvent like isopropanol) to suppress dust, then sweep into a designated waste container.

  • Spill Containment (In Solution): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal chemical binders).

  • Waste Categorization: Dispose of all contaminated materials—including the 0.4 mm nitrile gloves used during the cleanup—into a designated "Halogen-Free Organic Waste" container. Note: If the compound was dissolved in a halogenated solvent (e.g., Chloroform or DCM), the waste must be strictly routed to "Halogenated Organic Waste" to prevent explosive cross-reactions in the waste facility.

References

  • 1-(2-Methoxyphenyl)-2-phenoxyethanol - MySkinRecipes, myskinrecipes.com, 4

  • 1273871-61-6 | 1-(2-Methoxyphenyl)-2-phenoxyethanol | BLD Pharm, bldpharm.com, 1

  • Safety Data Sheet - Wetrok, wetrok.com, 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.